GlcNAcstatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(5S,6R,7R,8R)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1 |
InChI Key |
YCPLHXLUOSXDJD-WNRNVDISSA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1[C@H]([C@@H]([C@@H](N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
Canonical SMILES |
CC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
GlcNAcstatin: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification of nuclear and cytoplasmic proteins, playing a critical regulatory role analogous to phosphorylation in a vast array of cellular processes.[1][2][3] The levels of O-GlcNAc are controlled by the balanced activities of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[4][5][6] Inhibition of OGA is a primary strategy for increasing cellular O-GlcNAcylation, enabling the study of its function and offering therapeutic potential for diseases like neurodegeneration and diabetes.[1][7] GlcNAcstatin is a landmark inhibitor of OGA, distinguished by its extraordinary potency and selectivity. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and pathway visualizations.
Molecular Mechanism of Action
This compound's potent inhibitory action is rooted in its rational design as a transition-state analogue that targets the specific catalytic mechanism of O-GlcNAcase.
OGA's Catalytic Mechanism
OGA belongs to the glycoside hydrolase family 84 (GH84) and employs a substrate-assisted catalytic mechanism.[4][7] The process involves two key steps:
-
The acetamido group of the GlcNAc substrate attacks the anomeric carbon.
-
This leads to the formation of a bicyclic oxazoline intermediate, which is then hydrolyzed by a water molecule activated by an enzymatic general base.[4][8]
This mechanism is critically dependent on the formation of a positively charged, oxocarbenium ion-like transition state.
This compound as a Competitive, Transition-State Mimic
This compound is a glucoimidazole-based compound specifically engineered to mimic the structure and charge of this transition state.[1][2] Its core features include:
-
A Glucoimidazole Scaffold: This structure acts as a stable mimic of the oxocarbenium ion-like transition state.[1][9]
-
Competitive Inhibition: By binding tightly within the OGA active site, this compound directly competes with the natural O-GlcNAcylated protein substrates.[1][9]
X-ray crystallography of a bacterial OGA-GlcNAcstatin complex has confirmed this binding mode, revealing that the inhibitor's sugar moiety occupies a pocket and interacts with conserved hydrogen bond donors and acceptors.[1] The (presumably protonated) imidazole ring forms a tight interaction with the catalytic acid residue, accounting for the compound's exceptional, picomolar-range potency.[9]
References
- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
GlcNAcstatin: A Technical Guide to a Potent and Competitive O-GlcNAcase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a myriad of cellular processes, including signal transduction, transcription, and protein stability. The level of O-GlcNAcylation is tightly regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling is associated with various pathologies, including neurodegenerative diseases, diabetes, and cancer. GlcNAcstatin has emerged as a powerful tool for studying the functional roles of O-GlcNAcylation due to its potent and competitive inhibition of OGA. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways.
Introduction to this compound
This compound is a glucoimidazole-based compound designed to mimic the transition state of the O-GlcNAcase-catalyzed reaction.[1] This rational design confers high affinity and specificity for the OGA active site, making it a potent competitive inhibitor.[1] By inhibiting OGA, this compound effectively increases the overall levels of O-GlcNAcylated proteins within cells, a state often referred to as hyper-O-GlcNAcylation.[2] This induced hyper-O-GlcNAcylation allows for the elucidation of O-GlcNAc-dependent cellular processes and its interplay with other post-translational modifications, most notably phosphorylation.[3]
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAcase (OGA), meaning it reversibly binds to the active site of the enzyme and prevents the substrate from binding. The glucoimidazole scaffold of this compound mimics the oxazoline intermediate of the substrate-assisted catalytic mechanism of OGA.[4] This mimicry results in a very low dissociation constant, hence the potent inhibition.
The following diagram illustrates the competitive inhibition of OGA by this compound.
References
GlcNAcstatin: A Potent Transition State Mimic of O-GlcNAcase for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAcylation, the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification that rivals phosphorylation in its regulatory scope. This process is governed by the balanced activities of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of O-GlcNAc cycling is implicated in a host of pathologies, including neurodegenerative diseases, diabetes, and cancer. GlcNAcstatin, a glucoimidazole-based compound, has emerged as a powerful chemical probe and potential therapeutic lead due to its potent and selective inhibition of OGA. This technical guide provides a comprehensive overview of this compound as a transition state mimic of O-GlcNAcase, detailing its inhibitory activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.
Introduction: The Significance of O-GlcNAcase Inhibition
The reversible nature of O-GlcNAcylation suggests a dynamic signaling role akin to phosphorylation.[1][2] The enzymes responsible for this dynamic cycling are OGT, which adds the O-GlcNAc modification, and OGA, which removes it.[2][3] Given the involvement of aberrant O-GlcNAcylation in various diseases, the targeted inhibition of OGA has become a compelling strategy for both basic research and therapeutic development.[2][4] Potent and selective inhibitors of OGA can elevate global O-GlcNAc levels, allowing for the elucidation of the functional consequences of this modification and offering a potential avenue for disease intervention.[5][6]
This compound was rationally designed based on the structural and mechanistic understanding of OGA.[5][6] It acts as a transition state mimic, binding to the active site of OGA with extremely high affinity.[5][6][7] This potent inhibition is also highly selective for OGA over other structurally related enzymes, such as the lysosomal hexosaminidases (HexA and HexB), a crucial feature for a specific chemical probe.[5][6]
Quantitative Analysis of this compound Inhibition
The efficacy of this compound and its derivatives as OGA inhibitors has been extensively quantified. The following tables summarize the key inhibitory constants and selectivity data from various studies.
Table 1: Inhibitory Activity of this compound Against O-GlcNAcase
| Compound | Target Enzyme | Ki | IC50 | Method of Analysis | Reference |
| This compound | Bacterial OGA (bOGA) | 4.6 pM | - | Competitive Inhibition | [8][9] |
| This compound | Human OGA (hOGA) | 0.4 nM | - | Competitive Inhibition | [8] |
| This compound C | Human OGA (hOGA) | Sub-nanomolar | 0-40 nM (inhibition) | Lineweaver-Burk Analysis | [10] |
| This compound D | Human OGA (hOGA) | 0.74 nM | - | Competitive Inhibition | [2] |
| This compound G | Human OGA (hOGA) | 4.1 nM | - | Lineweaver-Burk Analysis | [11] |
Table 2: Selectivity of this compound and Derivatives for OGA over Lysosomal Hexosaminidases (HexA/B)
| Compound | Selectivity (HexA/B vs. OGA) | Reference |
| This compound | 100,000-fold | [5][6] |
| This compound Derivatives | Up to 900,000-fold | [11] |
| This compound C | - | [10] |
| This compound D | 4-fold | [2] |
Mechanism of Action: Mimicking the Transition State
The catalytic mechanism of OGA proceeds through a substrate-assisted mechanism, involving the formation of a transient oxazoline or oxazolinium intermediate.[1] This process involves a significant distortion of the sugar ring, adopting a conformation that resembles an oxocarbenium ion-like transition state.[1][12] this compound's potency stems from its fused glucoimidazole scaffold, which forces the sugar ring into a conformation that closely mimics this high-energy transition state.[5][12] X-ray crystallography studies of OGA in complex with this compound have confirmed that the inhibitor's pyranose ring adopts a conformation that fits snugly into the enzyme's active site, validating its role as a transition state mimic.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's activity.
In Vitro O-GlcNAcase Enzymatic Assay
This protocol describes a colorimetric assay to measure OGA activity and inhibition.[13][14]
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc) (substrate)
-
Sodium cacodylate buffer (50 mM, pH 6.5)
-
Bovine Serum Albumin (BSA) (0.3%)
-
This compound or other inhibitors
-
Sodium carbonate (500 mM) (stop solution)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a 100 µL reaction mixture containing 50 mM sodium cacodylate (pH 6.5), 2 mM pNP-O-GlcNAc, and 0.3% BSA.
-
Add Inhibitor: For inhibition assays, add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.
-
Initiate Reaction: Add a suitable amount of hOGA enzyme fraction to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 900 µL of 500 mM sodium carbonate.
-
Measure Absorbance: Measure the absorbance of the cleaved p-nitrophenol (pNP) at 400-405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
Cellular O-GlcNAcylation Assay
This protocol uses Western blotting to qualitatively assess the effect of this compound on intracellular O-GlcNAc levels.[5]
Materials:
-
Human cell lines (e.g., HEK 293, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody
-
Primary antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Analysis: Qualitatively assess the increase in the overall O-GlcNAc signal in this compound-treated cells compared to the control.
Impact on Cellular Signaling Pathways
O-GlcNAcylation is a key regulator of numerous signaling pathways, often acting in concert or competition with phosphorylation. By inhibiting OGA, this compound effectively increases the "O-GlcNAc tone" of the cell, impacting these pathways.
The Hexosamine Biosynthetic Pathway (HBP) is the metabolic pathway that produces the donor substrate for OGT, UDP-GlcNAc.[15][16] This pathway integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, making O-GlcNAcylation a sensor of the cell's metabolic state.[15][16]
Inhibition of OGA by this compound leads to hyper-O-GlcNAcylation of numerous proteins, affecting pathways such as:
-
Insulin Signaling: O-GlcNAcylation of key components of the insulin signaling pathway can modulate insulin sensitivity.[17]
-
Cell Cycle Regulation: O-GlcNAc levels fluctuate during the cell cycle, and modification of cell cycle proteins can impact their function.[5]
-
Protein Degradation: O-GlcNAcylation can influence protein stability and degradation through the ubiquitin-proteasome system.[5]
-
Transcription and Translation: Many transcription factors and components of the translational machinery are O-GlcNAcylated, affecting gene expression and protein synthesis.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the complex roles of O-GlcNAcylation in cellular physiology and pathology. Its high potency and selectivity make it a superior chemical probe compared to less specific inhibitors. The ability to pharmacologically elevate O-GlcNAc levels in a controlled manner opens up numerous avenues for research, from fundamental cell biology to the investigation of disease mechanisms.
Future research will likely focus on the development of second-generation this compound derivatives with improved pharmacokinetic properties for in vivo studies and potential clinical applications. Furthermore, the use of this compound in combination with other research tools, such as proteomics and genetic models, will continue to unravel the intricate O-GlcNAc signaling network and its crosstalk with other post-translational modifications. The insights gained from these studies hold great promise for the development of novel therapeutic strategies for a wide range of human diseases.
References
- 1. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]
- 8. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 16. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of O-GlcNAcase by GlcNAcstatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic activity of GlcNAcstatin, a powerful and selective inhibitor of O-GlcNAcase (OGA). O-GlcNAcylation, the dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification involved in a myriad of cellular processes.[1][2][3][4][5] The dysregulation of this process has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[2][6][7] OGA is the sole enzyme responsible for the removal of O-GlcNAc, making it a key therapeutic target.[1][2][3][7] GlcNAcstatins represent a family of potent, competitive, and selective inhibitors of human OGA, capable of modulating intracellular O-GlcNAc levels at nanomolar concentrations.[1]
Quantitative Analysis of this compound Inhibition on O-GlcNAcase
GlcNAcstatins have been demonstrated to be among the most potent inhibitors of human O-GlcNAcase (hOGA) reported to date, with inhibition constants (Ki) in the sub-nanomolar to nanomolar range.[1] The following tables summarize the quantitative data on the inhibitory activity of various this compound derivatives against OGA and their selectivity over the structurally related human lysosomal hexosaminidases (HexA/B).
Table 1: Inhibitory Potency of this compound Derivatives against O-GlcNAcase
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Inhibition Type | Reference |
| This compound | bOGA | 0.0046 ± 0.0001 | - | Competitive | [6] |
| This compound C | hOGA | 4 | - | Competitive | [7] |
| This compound C | CpOGA | - | Low picomolar | - | [7] |
| This compound D | hOGA | 0.74 | - | - | [7] |
| PUGNAc | OGA | ~50 | - | Competitive | [7] |
Note: bOGA refers to bacterial O-GlcNAcase from Bacteroides thetaiotaomicron, and CpOGA refers to O-GlcNAcase from Clostridium perfringens, which are often used as models for the human enzyme.[6][7]
Table 2: Selectivity of this compound Derivatives
| Inhibitor | Selectivity (fold) over HexA/B | Reference |
| This compound | 100,000 | [6] |
| This compound C | 160 | [1][7] |
| This compound D | 4 | [7] |
Experimental Protocols
The following section details a generalized protocol for determining the inhibitory activity of this compound on O-GlcNAcase. This protocol is based on commonly used methods cited in the literature.
In Vitro O-GlcNAcase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against O-GlcNAcase.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
This compound or its derivatives
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG) or colorimetric substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: e.g., 50 mM sodium cacodylate, pH 6.5, containing 1 mg/mL BSA
-
Stop Solution: e.g., 0.5 M sodium carbonate, pH 10.5 (for 4MU-NAG) or 0.4 M glycine, pH 10.4 (for pNP-GlcNAc)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant hOGA in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include control wells with no inhibitor.
-
Add the diluted hOGA to all wells except for the no-enzyme control wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (4MU-NAG or pNP-GlcNAc) to all wells. The final substrate concentration should be at or below the Michaelis constant (Km) for Ki determination, or at a fixed concentration for IC50 determination.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the appropriate stop solution to each well.
-
Data Acquisition:
-
For the fluorogenic substrate (4MU-NAG), measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
For the colorimetric substrate (pNP-GlcNAc), measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.[8]
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Determination: To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis. For competitive inhibitors like this compound, a Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.[9]
-
Visualizations: Signaling Pathways and Experimental Logic
To better illustrate the context and mechanism of this compound's action, the following diagrams have been generated using Graphviz.
Caption: The O-GlcNAc signaling cycle and the inhibitory action of this compound on OGA.
Caption: Simplified catalytic mechanism of O-GlcNAcase and the role of this compound.
Caption: A generalized workflow for an in vitro O-GlcNAcase inhibition assay.
Conclusion
GlcNAcstatins are invaluable tools for studying the complex roles of O-GlcNAcylation in cellular physiology and pathology. Their high potency and selectivity for O-GlcNAcase allow for precise modulation of cellular O-GlcNAc levels, facilitating the elucidation of downstream signaling events.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the O-GlcNAc signaling pathway. The continued development and characterization of OGA inhibitors like this compound hold significant promise for novel therapeutic strategies against a range of human diseases.
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 6. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
GlcNAcstatin: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
GlcNAcstatin is a highly potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in a multitude of cellular processes, including signal transduction, transcription, and protein degradation.[1][2] The dysregulation of O-GlcNAcylation has been implicated in various diseases, such as diabetes, neurodegenerative disorders, and cancer.[2][3] this compound, by elevating intracellular O-GlcNAc levels, serves as a powerful chemical tool to investigate the physiological and pathological roles of O-GlcNAcylation.[1][4]
Chemical Properties and Structure
This compound is a glucoimidazole-based compound, rationally designed based on the structure of the O-GlcNAcase active site.[1] Its structure features a tetrahydroimidazo[1,2-a]pyridine scaffold, which mimics the transition state of the enzymatic reaction.[1][5] Key structural features include an iso-butanamido group on N8 and a phenethyl group on C2, which contribute to its high affinity and selectivity.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇N₃O₄ | [6] |
| Molecular Weight | 373.45 g/mol | [6][7] |
| IUPAC Name | N-[(5R,6R,7R,8S)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide | [6] |
| CAS Number | 922163-64-2 | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [7] |
Quantitative Inhibitory Activity
This compound is a picomolar, competitive inhibitor of O-GlcNAcase.[1] Its remarkable potency and selectivity for OGA over the structurally related human lysosomal hexosaminidases (HexA and HexB) make it a superior research tool compared to less selective inhibitors like PUGNAc.[1]
| Enzyme | Inhibitor | Kᵢ (Inhibition Constant) | Selectivity |
| Bacterial O-GlcNAcase (bOGA) | This compound | 4.6 ± 0.1 pM | ~100,000-fold vs. HexA/B |
| Human O-GlcNAcase (hOGA) | This compound C | 4 nM | ~160-fold vs. HexA/B |
| Human Lysosomal Hexosaminidase A/B (HexA/B) | This compound | 0.52 µM | - |
| Human O-GlcNAcase (hOGA) | This compound G | 4.1 nM | ~900,000-fold vs. HexA/B |
Data compiled from multiple sources.[1][3][8][9]
Experimental Protocols
The characterization of this compound's inhibitory activity and its effects on cellular O-GlcNAcylation levels involve several key experimental techniques.
O-GlcNAcase Inhibition Assay (Kinetic Analysis)
The inhibitory potency of this compound is determined using a continuous fluorescence-based assay.
Principle: The assay measures the enzymatic activity of OGA using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG). Cleavage of this substrate by OGA releases the fluorescent product 4-methylumbelliferone, which can be quantified over time. The rate of fluorescence increase is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of this compound, the inhibition constant (Kᵢ) can be determined.
Methodology:
-
Recombinant human O-GlcNAcase (hOGA) is incubated with a range of this compound concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the 4-MUG substrate.
-
The increase in fluorescence is monitored in real-time using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the Kᵢ value. A Lineweaver-Burk plot can also be used for graphical analysis.[8]
Western Blot Analysis of Cellular O-GlcNAcylation
This technique is used to qualitatively or semi-quantitatively assess the increase in total protein O-GlcNAcylation in cells treated with this compound.
Principle: Cells are treated with this compound to inhibit OGA, leading to an accumulation of O-GlcNAcylated proteins. Total protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the O-GlcNAc modification.
Methodology:
-
Cell cultures (e.g., HEK 293 or SH-SY5Y) are treated with this compound at various concentrations and for different durations.[1] A vehicle-treated control is included.
-
Cells are harvested and lysed in a buffer containing protease and OGA inhibitors (like PUGNAc or this compound itself) to preserve the O-GlcNAc modification.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by exposing the membrane to X-ray film or using a digital imager. An increase in the overall signal in the this compound-treated lanes compared to the control indicates successful OGA inhibition.
X-ray Crystallography of the OGA-GlcNAcstatin Complex
This structural biology technique provides atomic-level details of how this compound binds to the active site of OGA.
Principle: A highly purified and concentrated solution of the OGA-GlcNAcstatin complex is induced to form a crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the protein-inhibitor complex.
Methodology:
-
Recombinant OGA is expressed and purified to homogeneity.
-
The purified OGA is incubated with an excess of this compound to ensure saturation of the active site.
-
The OGA-GlcNAcstatin complex is crystallized by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved by molecular replacement using a known OGA structure as a search model.
-
The resulting electron density map is used to build and refine the atomic model of the OGA-GlcNAcstatin complex, revealing the specific molecular interactions between the inhibitor and the enzyme's active site residues.[1]
Visualizations
O-GlcNAcylation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
preliminary studies on GlcNAcstatin effects
An In-depth Technical Guide to the Preliminary Studies on GlcNAcstatin Effects for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for a multitude of cellular processes, including signal transduction, transcription, and protein degradation.[1][3] Dysregulation of O-GlcNAcylation has been implicated in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1] GlcNAcstatins, with their nanomolar to picomolar inhibitory constants and high selectivity over other structurally related enzymes like lysosomal hexosaminidases, serve as invaluable chemical tools to investigate the functional roles of O-GlcNAcylation.[1][2] This guide provides a comprehensive overview of the preliminary findings on this compound's effects, detailing its mechanism of action, impact on cellular pathways, and relevant experimental methodologies.
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAcase.[2] Its structure, featuring a glucoimidazole core, mimics the transition state of the substrate during catalysis, allowing it to bind tightly to the active site of OGA.[2] This high-affinity binding prevents the enzyme from hydrolyzing O-GlcNAc moieties from target proteins, leading to an accumulation of O-GlcNAcylated proteins within the cell, a state often referred to as hyper-O-GlcNAcylation.[1] The selectivity of this compound for OGA over the structurally similar lysosomal hexosaminidases (HexA/B) is a key feature, with some derivatives showing up to 160-fold greater selectivity.[1] This specificity is attributed to the larger acyl groups on the this compound molecule that can penetrate a pocket in the OGA active site that is significantly smaller in HexA/B.[2]
Quantitative Data on this compound Derivatives
The inhibitory potency and selectivity of various this compound derivatives have been characterized. The following table summarizes the reported inhibition constants (Ki) and IC50 values against human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidases (HexA/B).
| Compound | hOGA Ki (nM) | hOGA IC50 (nM) | HexA/B IC50 (µM) | Selectivity (HexA/B vs. hOGA) | Reference |
| This compound A | 2.1 | - | - | - | [1] |
| This compound B | 1.1 | - | - | - | [1] |
| This compound C | 0.42 | 4 | >100 | >160-fold | [1][4] |
| This compound D | 1.2 | - | 18 | 15-fold | [1] |
| This compound E | 3.2 | - | - | - | [1] |
Note: Lower Ki and IC50 values indicate higher potency. Selectivity is calculated based on the ratio of IC50 values for HexA/B versus hOGA.
Effects on Cellular Processes
Increased Global O-GlcNAcylation
Treatment of various human cell lines with this compound at low nanomolar concentrations leads to a significant increase in the overall levels of O-GlcNAcylated proteins.[1] This effect has been observed in cell lines such as the human neuroblastoma cell line SH-SY5Y and the human embryonic kidney cell line HEK 293.[2] this compound appears to be more efficient at raising intracellular O-GlcNAc levels compared to other OGA inhibitors like PUGNAc.[2]
Modulation of Tau Phosphorylation
The protein tau, which is implicated in Alzheimer's disease, is known to be both O-GlcNAcylated and phosphorylated.[5][6][7] Studies using OGA inhibitors, such as Thiamet-G, which functions similarly to this compound, have revealed a complex interplay between these two post-translational modifications. Increased O-GlcNAcylation can lead to a site-specific, bi-directional regulation of tau phosphorylation.[7] Specifically, acute treatment with an OGA inhibitor in mice resulted in:
-
Decreased phosphorylation at sites like Thr181, Thr212, Ser214, and Ser404.[5][6]
-
Increased phosphorylation at other sites, including Ser199, Ser202, and Ser396.[5][6]
This dual effect is thought to be a consequence of both the direct competition between O-GlcNAcylation and phosphorylation at certain sites, and the indirect effects on kinase activity. For instance, high doses of OGA inhibitors have been shown to activate glycogen synthase kinase-3β (GSK-3β), a major tau kinase, potentially through the downregulation of its upstream kinase, AKT.[5][6]
Impact on Insulin Signaling
O-GlcNAcylation is a key regulator of insulin signaling.[8] Increased flux through the hexosamine biosynthetic pathway, which produces the substrate for OGT, can lead to hyper-O-GlcNAcylation of proteins in the insulin signaling cascade.[8] This has been shown to cause insulin resistance.[8][9] By inhibiting OGA, this compound can induce a state of hyper-O-GlcNAcylation, which may "dampen" the insulin-mediated signal.[10] For example, increased O-GlcNAcylation of AKT can decrease its activating phosphorylation, leading to reduced downstream signaling, including decreased GLUT4 translocation to the cell membrane.[10]
Effects on Cell Viability
The role of O-GlcNAcylation in cell viability is context-dependent. Studies on glioblastoma cell lines have shown that increasing O-GlcNAcylation levels through OGA inhibition can lead to a significant increase in the number of viable cells.[11][12] Conversely, inhibition of OGT, the enzyme that adds O-GlcNAc, can reduce cell viability.[11] This suggests that the O-GlcNAc modification plays a role in promoting cell proliferation and survival in certain cancer types.[12]
Experimental Protocols
O-GlcNAcase (OGA) Inhibition Assay
This protocol outlines a general method for determining the IC50 value of an OGA inhibitor.
-
Reagents and Materials: Recombinant human OGA, fluorogenic substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide), assay buffer, this compound or other test compounds, 96-well plates, and a fluorescence plate reader.
-
Procedure: a. Prepare serial dilutions of the this compound compound. b. In a 96-well plate, add the assay buffer, recombinant hOGA, and the diluted this compound. c. Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C). d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a standard IC50 equation to determine the half-maximal inhibitory concentration.[13]
Western Blot Analysis for O-GlcNAcylation
This protocol is for detecting changes in global protein O-GlcNAcylation in cultured cells.
-
Cell Culture and Treatment: Culture cells (e.g., HEK 293) to a desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of total cellular protein (e.g., 15-30 µg) by SDS-PAGE.[1] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6).[1] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To ensure equal loading, probe the same membrane with an antibody for a loading control protein, such as β-tubulin.[1]
-
Quantification: Quantify the O-GlcNAc signal in each lane and normalize it to the corresponding loading control signal.[1]
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol provides a direct method to assess the effect of this compound on the viability of cultured cells.
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with different concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).[11]
-
Cell Harvesting: Detach the cells from the plate using trypsin.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: a. Load the mixture into a hemocytometer. b. Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Conclusion
Preliminary studies have established this compound and its derivatives as exceptionally potent and selective inhibitors of O-GlcNAcase.[1][2] These compounds are invaluable for probing the complex roles of O-GlcNAcylation in cellular physiology and pathology. The ability of this compound to elevate intracellular O-GlcNAc levels has provided critical insights into the regulation of tau phosphorylation, insulin signaling, and cell viability.[2][5][6][10][11] The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of modulating O-GlcNAc signaling with inhibitors like this compound.
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]
- 6. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
GlcNAcstatin and the Regulation of O-GlcNAcylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. The level of O-GlcNAcylation is tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of this process is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders. GlcNAcstatin, a potent and selective inhibitor of OGA, has emerged as a critical chemical tool for studying the functional roles of O-GlcNAcylation and as a promising therapeutic lead. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in modulating cellular O-GlcNAcylation levels. We present key quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and drug development in this field.
The O-GlcNAc Cycle: A Key Cellular Regulator
The addition and removal of a single N-acetylglucosamine (O-GlcNAc) molecule to serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism analogous to phosphorylation.[1] This dynamic process, known as O-GlcNAc cycling, is governed by two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc.[1][2]
-
O-GlcNAcase (OGA): Catalyzes the hydrolytic removal of O-GlcNAc from modified proteins.[1][2]
The cellular concentration of UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP), links the O-GlcNAc cycle to the metabolic state of the cell, integrating signals from glucose, amino acid, fatty acid, and nucleotide metabolism.[3] This positions O-GlcNAcylation as a critical nutrient sensor that modulates a wide range of signaling pathways to maintain cellular homeostasis.[3][4]
Diagram 1: The O-GlcNAc Cycling Pathway
Caption: The O-GlcNAc cycle is regulated by OGT and OGA, with this compound inhibiting OGA.
This compound: A Potent and Selective OGA Inhibitor
GlcNAcstatins are a family of potent, competitive inhibitors of OGA.[5][6] Their mechanism of action relies on mimicking the transition state of the OGA-catalyzed hydrolysis of O-GlcNAc.[7][8] This mimicry allows GlcNAcstatins to bind tightly to the active site of OGA, preventing it from removing O-GlcNAc from substrate proteins.[6] The result is a global increase in cellular O-GlcNAcylation levels, a state often referred to as hyper-O-GlcNAcylation.[5]
Several derivatives of this compound have been synthesized to improve potency and selectivity against OGA over the structurally related lysosomal hexosaminidases (HexA/B).[2][5] This selectivity is crucial for attributing observed cellular effects specifically to the inhibition of OGA.[8]
Diagram 2: Mechanism of OGA Inhibition by this compound
Caption: this compound competitively inhibits OGA by mimicking the transition state.
Quantitative Data on this compound Derivatives
The efficacy and selectivity of various this compound derivatives have been extensively characterized. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating their potency. The following tables summarize the reported quantitative data for several this compound compounds against human OGA (hOGA) and human lysosomal Hexosaminidases A and B (hHexA/B).
Table 1: In Vitro Inhibition of Human OGA and HexA/B by this compound Derivatives
| Compound | hOGA Ki (nM) | hHexA/B Ki (nM) | Selectivity (HexA/B / OGA) | Reference |
| This compound A | 4.3 | 0.55 | ~0.13 | [5] |
| This compound B | 0.4 | 0.17 | ~0.43 | [5] |
| This compound C | 4.4 | 700 | ~160 | [2][5] |
| This compound D | 0.7 | 2.8 | ~4 | [2][5] |
| This compound E | >1000 | >1000 | N/A | [5] |
| This compound F | 11.2 | >10,000 | >890 | [9] |
| This compound G | 2.6 | >10,000 | >3800 | [9] |
| This compound H | 5.3 | >10,000 | >1800 | [9] |
Data compiled from multiple sources.[2][5][9] Selectivity is calculated as the ratio of Ki for hHexA/B to the Ki for hOGA.
Table 2: Cellular Activity of this compound Derivatives
| Compound | Cell Line | Treatment Duration | Effect on O-GlcNAc Levels | Effective Concentration | Reference |
| This compound B | HEK-293 | 6 hours | Increased | As low as 20 nM | [5] |
| This compound C | HEK-293, HeLa, HT-1080, SH-SY5Y, U-2 OS | 6 hours | Increased | As low as 20 nM | [5] |
| This compound D | HEK-293 | 6 hours | Increased | As low as 20 nM | [5] |
| This compound G | HEK-293 | 6 hours | Increased | EC50 of 20 nM (Western Blot), 3 nM (Microscopy) | [9] |
| This compound H | HEK-293 | 6 hours | Increased | EC50 of 42 nM (Microscopy) | [9] |
EC50 values represent the concentration required to achieve 50% of the maximal effect on O-GlcNAc levels.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on O-GlcNAcylation.
Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cell line (e.g., HEK-293, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the derivative's solubility).
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired duration (e.g., 6 hours).[5]
-
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Western Blotting for Global O-GlcNAc Levels
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel (e.g., 4-20% gradient gel).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6 or RL2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system or X-ray film.[11]
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Diagram 3: Experimental Workflow for Assessing this compound Activity
Caption: Workflow for analyzing the effect of this compound on cellular O-GlcNAcylation.
In Vitro OGA Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a fluorogenic or chromogenic OGA substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide, 4MU-NAG), recombinant human OGA, and an appropriate buffer (e.g., McIlvaine buffer system, pH 5.7-7.3).[5]
-
Inhibitor Addition: Add varying concentrations of this compound or the vehicle control to the reaction mixture.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring that less than 10% of the substrate is consumed.[5]
-
Stop Reaction: Terminate the reaction by adding a high pH stop solution (e.g., 3 M glycine/NaOH, pH 10.3).[5]
-
Detection: Measure the fluorescence of the released product (e.g., 4-methylumbelliferone) using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[5]
-
Data Analysis: Calculate the percentage of OGA inhibition for each this compound concentration and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.[5]
O-GlcNAcylation and Signaling Pathways
The interplay between O-GlcNAcylation and phosphorylation is a critical mechanism for regulating cellular signaling.[12][13] These two modifications can compete for the same or adjacent serine/threonine residues, leading to a reciprocal relationship where an increase in one modification can decrease the other.[13]
Insulin Signaling: O-GlcNAcylation plays a key role in modulating the insulin signaling pathway. Upon insulin stimulation, OGT is recruited to the plasma membrane and O-GlcNAcylates several key components of the pathway, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Akt.[12] This O-GlcNAcylation can attenuate the signaling cascade, suggesting a negative feedback mechanism.[3]
Neurodegenerative Diseases: Aberrant O-GlcNAcylation has been linked to neurodegenerative diseases such as Alzheimer's.[7] The tau protein, which forms neurofibrillary tangles in Alzheimer's disease, is known to be O-GlcNAcylated. Increased O-GlcNAcylation of tau can inhibit its hyperphosphorylation, a key pathological event in the disease.[7][14] Consequently, OGA inhibitors like this compound are being investigated as potential therapeutics for these conditions.[14][15]
Diagram 4: Crosstalk between O-GlcNAcylation and Phosphorylation in Insulin Signaling
Caption: O-GlcNAcylation can negatively regulate key proteins in the insulin signaling pathway.
Conclusion and Future Directions
This compound and its derivatives are invaluable tools for dissecting the complex roles of O-GlcNAcylation in cellular physiology and pathology. Their high potency and selectivity for OGA allow for the precise manipulation of global O-GlcNAc levels, enabling researchers to probe the functional consequences of this modification in a wide range of biological contexts. The continued development of novel OGA inhibitors with improved drug-like properties holds significant promise for the therapeutic intervention of diseases associated with dysregulated O-GlcNAcylation. Future research will likely focus on elucidating the specific O-GlcNAcylated proteins and sites that mediate the effects of OGA inhibition and on translating these findings into clinical applications.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]
- 8. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
A Technical Guide to the Foundational Research on GlcNAcstatin's Biological Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on GlcNAcstatin, a pivotal inhibitor of O-GlcNAcase (OGA). The document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its study. This compound has emerged as an invaluable chemical tool for elucidating the complex roles of O-GlcNAcylation in cellular physiology and disease.
Introduction: The O-GlcNAc Signaling Axis
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is central to a multitude of cellular functions, including transcription, protein degradation, insulin signaling, and cell cycle regulation.[3][4]
The cycling of O-GlcNAc is tightly regulated by two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc.[1][2]
-
O-GlcNAcase (OGA): Catalyzes the removal (hydrolysis) of O-GlcNAc from proteins.[1][2]
Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1][5][6] Pharmacological inhibition of OGA is a key strategy to artificially elevate global O-GlcNAc levels, thereby enabling the study of this modification's downstream consequences. This compound was developed as a potent and highly selective inhibitor of OGA to serve this purpose.[3][7]
Mechanism of Action of this compound
This compound is a glucoimidazole-based compound rationally designed to be a powerful, competitive inhibitor of OGA.[3] Its inhibitory action stems from its ability to mimic the transition state of the O-GlcNAc moiety during enzymatic hydrolysis.[3] X-ray crystallography studies of a bacterial OGA (bOGA) in complex with this compound revealed that the inhibitor's sugar moiety binds tightly within the enzyme's active site.[3] This high-affinity binding effectively blocks the catalytic activity of OGA, leading to an accumulation of O-GlcNAcylated proteins within the cell.
A key advantage of this compound over earlier OGA inhibitors, such as PUGNAc, is its remarkable selectivity. It shows up to 100,000-fold greater selectivity for OGA over the structurally related human lysosomal hexosaminidases (HexA and HexB), minimizing off-target effects that could confound experimental results.[3][5]
Quantitative Data on this compound Inhibition
The potency and selectivity of this compound and its derivatives have been rigorously quantified. The following tables summarize the key inhibition constants (Ki) against human OGA (hOGA), bacterial OGA (bOGA), and human hexosaminidases (HexA/B).
Table 1: Inhibition Constants (Ki) of this compound and Derivatives against OGA
| Compound | Target Enzyme | Ki Value | Reference |
| This compound | bOGA | 4.6 ± 0.1 pM | [3] |
| This compound | hOGA | 4 nM | [1][2] |
| This compound C | hOGA | 4 nM | [1] |
| This compound D | hOGA | 0.74 nM | [1] |
| This compound Derivative | hOGA | 420 pM | [5] |
Table 2: Selectivity Profile of this compound Derivatives
| Compound | Selectivity (Fold-increase in Ki for HexA/B vs. OGA) | Reference |
| This compound | ~100,000-fold | [3] |
| This compound C | ~160-fold | [1][5] |
| This compound D | ~4-fold | [1] |
Signaling Pathways and Cellular Effects
By inhibiting OGA, this compound serves as a powerful tool to induce hyper-O-GlcNAcylation, allowing researchers to probe the function of this modification in various signaling cascades.
The primary biological role of this compound is to elevate intracellular O-GlcNAc levels.[3][5] This has been shown to impact numerous pathways:
-
Neurodegenerative Disease Models: Increased O-GlcNAcylation of the protein tau has been shown to decrease its hyperphosphorylation, a hallmark of Alzheimer's disease. OGA inhibitors are therefore being investigated as a therapeutic strategy.[6][8]
-
Insulin Signaling: O-GlcNAcylation plays a complex role in insulin sensitivity, and its dysregulation is linked to Type 2 diabetes.[5]
-
Cancer Biology: Aberrant O-GlcNAcylation affects various cancer-related processes, including the function of transcription factors like c-MYC and proteins involved in cell proliferation and apoptosis.[4]
Experimental Protocols
The foundational research on this compound relied on several key experimental methodologies to characterize its activity and cellular effects.
This protocol is used to determine the inhibitory potency (Ki) of this compound against OGA.
-
Enzyme and Substrate Preparation: Recombinant human OGA (hOGA) is purified. A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG), is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.
-
Kinetic Measurement: The enzyme, substrate, and varying concentrations of this compound are combined in a microplate. The rate of substrate hydrolysis is measured over time by monitoring the increase in fluorescence of the liberated 4-methylumbelliferone.
-
Data Analysis: Reaction velocities are plotted against substrate concentration for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.
This method is used to confirm that this compound can penetrate cells and inhibit OGA, leading to an increase in total protein O-GlcNAcylation.
-
Cell Culture and Treatment: Human cell lines (e.g., HEK 293, SH-SY5Y) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (or a vehicle control) for a specified period.
-
Cell Lysis: After treatment, cells are washed and harvested. A lysis buffer containing protease and phosphatase inhibitors is added to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody that specifically recognizes O-GlcNAc modified proteins. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Visualization: A chemiluminescent substrate is added, and the resulting signal, which corresponds to the level of O-GlcNAcylated proteins, is captured. A loading control (e.g., β-actin) is used to normalize the results.
Conclusion
The foundational research into this compound has established it as a highly potent, selective, and cell-permeant inhibitor of O-GlcNAcase.[3][5] Its development was a critical step forward, providing a reliable chemical probe to manipulate cellular O-GlcNAc levels with high precision. By enabling the acute elevation of protein O-GlcNAcylation, this compound and its subsequent derivatives have been instrumental in uncovering the profound and diverse roles of this post-translational modification in health and disease, particularly in the fields of neurobiology, metabolism, and oncology. This technical guide summarizes the core findings and methodologies that underpin our current understanding of this vital research tool.
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Increasing Cellular O-GlcNAcylation Using GlcNAcstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
GlcNAcstatin is a potent and highly selective inhibitor of OGA.[2] By inhibiting OGA, this compound effectively increases the levels of O-GlcNAcylated proteins within the cell, providing a powerful tool to study the functional roles of this modification.[2][3] These application notes provide detailed protocols for the use of this compound to modulate cellular O-GlcNAcylation, along with methods for the detection and analysis of this modification.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the in vitro potency of various this compound derivatives against human OGA (hOGA) and their selectivity over lysosomal β-hexosaminidases (hHexA/B), as well as their cellular efficacy in increasing O-GlcNAcylation.
Table 1: In Vitro Potency and Selectivity of this compound Derivatives [4][5][6][7]
| This compound Derivative | hOGA Ki (nM) | hHexA/B IC50 (µM) | Selectivity (hHexA/B / hOGA) |
| This compound A | 18 | 100 | ~5,500-fold |
| This compound B | 0.42 | 100 | ~238,000-fold |
| This compound C | 2.9 | >500 | >164,000-fold |
| This compound D | 1.8 | 100 | ~55,000-fold |
| This compound E | 33 | >500 | >15,000-fold |
| This compound F | 11.2 | >1000 | >89,000-fold |
| This compound G | 4.1 | ~7000 | >900,000-fold |
Table 2: Cellular Efficacy of this compound Derivatives in HEK293 Cells [2][6]
| This compound Derivative | Treatment Time | EC50 for O-GlcNAcylation Increase | Observed Fold Increase in O-GlcNAcylation |
| This compound C | 6 hours | 20 nM | Concentration-dependent increase |
| This compound F | 6 hours | 290 nM | Concentration-dependent increase |
| This compound G | 6 hours | 20 nM | 2 to 3-fold |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to increase total cellular O-GlcNAcylation.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow to 70-80% confluency.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A concentration range of 20 nM to 5 µM is a good starting point for most cell lines.[2][3] A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period. A typical incubation time to observe a significant increase in O-GlcNAcylation is 6 hours.[3][7] However, the optimal time may vary depending on the cell type and experimental goals.
-
Cell Harvesting:
-
For Adherent Cells: After incubation, place the culture vessel on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. The cells can then be lysed directly in the dish/flask (see Protocol 2).
-
For Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS, centrifuging between washes. The cell pellet is now ready for lysis (see Protocol 2).
-
Protocol 2: Preparation of Cell Lysates for O-GlcNAc Western Blotting
This protocol describes the preparation of total cell lysates suitable for the analysis of O-GlcNAcylation levels by Western blotting. It is crucial to include an OGA inhibitor in the lysis buffer to prevent the removal of O-GlcNAc moieties during sample preparation.
Materials:
-
Treated and control cell pellets or plates
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Immediately before use, add:
-
Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
OGA inhibitor (e.g., 50 µM Thiamet-G or PUGNAc)
-
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
Procedure:
-
Cell Lysis (Adherent Cells): Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Cell Lysis (Suspension Cells): Resuspend the washed cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate using a BCA protein assay.
-
Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the desired amount of protein lysate (e.g., 20-30 µg per lane). Boil the samples at 95-100°C for 5 minutes.
-
Storage: The prepared samples can be used immediately for Western blotting or stored at -80°C for future use.
Protocol 3: Western Blotting for Detection of O-GlcNAcylation
This protocol provides a standard procedure for detecting total O-GlcNAcylated proteins by Western blotting.
Materials:
-
Prepared cell lysates
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) diluted in blocking buffer.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG/IgM, as appropriate for the primary antibody, diluted in blocking buffer.
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (a typical starting dilution is 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (a typical starting dilution is 1:5000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the total O-GlcNAc signal in each lane to a loading control (e.g., β-actin or GAPDH) to determine the relative fold increase in O-GlcNAcylation.
Mandatory Visualizations
Caption: Workflow for increasing and analyzing cellular O-GlcNAcylation.
Caption: this compound inhibits OGA, increasing O-GlcNAcylated proteins.
Caption: O-GlcNAcylation of p65 promotes NF-κB activation.[8]
Caption: O-GlcNAcylation of YAP promotes its nuclear translocation and activity.[4][9]
References
- 1. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation: An Emerging Protein Modification Regulating the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Regulation of the Hippo-YAP Pathway by Glucose Sensor O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of O-GlcNAcylation After GlcNAcstatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[3][4] O-GlcNAcylation acts as a crucial nutrient sensor, integrating metabolic pathways like the hexosamine biosynthetic pathway (HBP) with cellular signaling.[5][6] Dysregulation of O-GlcNAc cycling is implicated in various diseases, including cancer, diabetes, and neurodegeneration.[2][6]
GlcNAcstatin is a potent and highly selective competitive inhibitor of OGA, with a picomolar inhibition constant (Ki).[7][8] Its high selectivity (approximately 100,000-fold over related enzymes like lysosomal hexosaminidases) makes it a superior chemical tool compared to less specific inhibitors like PUGNAc.[7] By inhibiting OGA, this compound treatment leads to a global increase in intracellular O-GlcNAcylation levels, allowing researchers to investigate the functional consequences of this modification on protein stability, activity, localization, and its crosstalk with other modifications like phosphorylation.[7][9] This document provides a detailed protocol for treating cells with this compound and subsequently analyzing the changes in global protein O-GlcNAcylation using Western blotting.
Mechanism of Action of this compound
The dynamic cycling of O-GlcNAc is essential for maintaining cellular homeostasis.[3] OGT utilizes UDP-GlcNAc, the end-product of the HBP, to glycosylate proteins.[5] OGA reverses this modification by cleaving the O-GlcNAc moiety. This compound specifically binds to the active site of OGA, preventing the removal of O-GlcNAc from proteins.[7] This inhibition leads to a net accumulation of O-GlcNAcylated proteins, effectively amplifying the O-GlcNAc signal. This allows for the study of downstream cellular events that are regulated by elevated O-GlcNAcylation.[4]
References
- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native detection of protein O-GlcNAcylation by gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 9. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GlcNAcstatin for the Investigation of Tau Phosphorylation in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs) within neurons.[1][2][3] This pathological hyperphosphorylation disrupts tau's normal function of stabilizing microtubules, leading to neuronal dysfunction and cell death.[1][4] A growing body of evidence points to a crucial regulatory mechanism involving O-linked β-N-acetylglucosamine (O-GlcNAc) modification of tau. O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, suggesting a competitive and reciprocal relationship.[1][5][6][7] In the AD brain, a decrease in O-GlcNAcylation has been observed, which may contribute to the aberrant hyperphosphorylation of tau.[1][8]
GlcNAcstatin is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins.[9] By inhibiting OGA, this compound effectively increases the levels of O-GlcNAcylation on various proteins, including tau. This makes this compound and other OGA inhibitors, such as the widely studied Thiamet-G, invaluable tools for investigating the role of O-GlcNAcylation in regulating tau phosphorylation and for exploring potential therapeutic strategies for AD and other tauopathies.[6][9][10] These inhibitors allow researchers to manipulate O-GlcNAc levels in both cell culture and animal models, thereby elucidating the direct impact on tau phosphorylation at specific pathological sites.
This document provides detailed application notes and protocols for utilizing this compound and similar OGA inhibitors to study tau phosphorylation in Alzheimer's models.
Mechanism of Action: OGA Inhibition and Tau Phosphorylation
The core principle behind using this compound is the modulation of post-translational modifications of tau. O-GlcNAc transferase (OGT) adds O-GlcNAc to serine and threonine residues, while OGA removes it. In a healthy state, there is a dynamic balance between these two processes. In AD, evidence suggests this balance is shifted towards reduced O-GlcNAcylation and increased phosphorylation.
By inhibiting OGA, this compound leads to a global increase in O-GlcNAcylation. On the tau protein, this increased O-GlcNAcylation can directly block phosphorylation at specific sites through steric hindrance or by altering the substrate recognition by tau kinases and phosphatases.[1][9]
Caption: Signaling pathway of tau modification and OGA inhibition.
Data Presentation: Effects of OGA Inhibitors on Tau Phosphorylation
The following table summarizes the observed effects of OGA inhibitors on tau phosphorylation at various sites in different Alzheimer's disease models.
| Tau Phosphorylation Site | Model System | OGA Inhibitor | Change in Phosphorylation | Reference |
| Thr181 | Mouse Brain (in vivo) | Thiamet-G | Decreased | [2] |
| Ser199 | Mouse Brain (in vivo) | Thiamet-G | Increased | [2][4] |
| Ser202 | Mouse Brain (in vivo) | Thiamet-G | Increased | [2][4] |
| Thr212 | Mouse Brain (in vivo) | Thiamet-G | Decreased | [2] |
| Ser214 | Mouse Brain (in vivo) | Thiamet-G | Decreased | [2] |
| Thr231 | PC-12 Cells, Rat Brain | Thiamet-G | Decreased | [5][11] |
| Ser262/Ser356 | Mouse Brain (in vivo) | Thiamet-G | Decreased | [2] |
| Ser396 | PC-12 Cells, Rat & Mouse Brain | Thiamet-G | Decreased/Increased | [2][4][5][11] |
| Ser404 | Mouse Brain (in vivo) | Thiamet-G | Decreased/Increased | [2][11] |
| Ser409 | Mouse Brain (in vivo) | Thiamet-G | Decreased | [2] |
| Ser422 | Rat & Mouse Brain (in vivo) | Thiamet-G | Decreased/Increased* | [2][5][11] |
*Note: The effect of OGA inhibition on some phosphorylation sites (e.g., Ser396, Ser404, Ser422) can be complex and may differ depending on the experimental conditions, such as the dose and duration of treatment. Some studies report an increase in phosphorylation at these sites, possibly due to indirect effects on other kinases like GSK-3β.[2][4]
Experimental Protocols
The following are generalized protocols based on methodologies from published studies. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound
Objective: To assess the effect of this compound on tau phosphorylation and O-GlcNAcylation in a cell-based model.
Model System: PC-12 cells, primary cortical neurons, or other relevant neuronal cell lines.
Materials:
-
Neuronal cell culture
-
This compound (or other OGA inhibitor like Thiamet-G)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Antibodies:
-
Total Tau
-
Phospho-specific Tau antibodies (e.g., pT231, pS396)
-
O-GlcNAc specific antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and differentiate as required.
-
Preparation of Inhibitor: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 10 nM - 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the cell culture medium with the medium containing this compound or vehicle control. Incubate for the desired duration (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein samples with lysis buffer and Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate secondary antibodies.
-
Develop the blot using a suitable detection method (e.g., chemiluminescence).
-
Quantify band intensities and normalize phospho-tau levels to total tau and the loading control.
-
Protocol 2: In Vivo Administration of OGA Inhibitor to a Mouse Model
Objective: To evaluate the effect of an OGA inhibitor on tau phosphorylation and O-GlcNAcylation in a transgenic mouse model of tauopathy (e.g., rTg4510, JNPL3).
Materials:
-
Transgenic mouse model of tauopathy
-
OGA inhibitor (e.g., Thiamet-G)
-
Vehicle solution (e.g., saline or PBS)
-
Administration equipment (e.g., oral gavage needles, injection syringes)
-
Anesthesia and perfusion solutions
-
Dissection tools
-
Brain homogenization buffer
-
Equipment for Western blotting and/or immunohistochemistry
Procedure:
-
Animal Dosing:
-
Dissolve the OGA inhibitor in the vehicle solution.
-
Administer the inhibitor to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). Doses can range from 10-100 mg/kg depending on the inhibitor and study design.
-
Administer the vehicle solution to the control group.
-
Treatment can be acute (single dose) or chronic (daily dosing for several weeks).[3]
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice.
-
For biochemical analysis, perfuse with ice-cold saline, rapidly dissect the brain, and isolate specific regions (e.g., hippocampus, cortex).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Brain Homogenate Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to separate soluble and insoluble fractions if desired.
-
-
Biochemical Analysis:
-
Perform protein quantification (BCA assay) on the brain lysates.
-
Analyze the levels of total tau, phospho-tau, and O-GlcNAcylated proteins by Western blotting as described in Protocol 1.
-
Immunohistochemistry can also be performed on fixed brain sections to visualize the localization and levels of modified tau.
-
Visualization of Experimental Workflow
References
- 1. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 4. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]
- 5. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o-glcnacase-inhibitors-as-potential-therapeutics-for-the-treatment-of-alzheimer-s-disease-and-related-tauopathies-analysis-of-the-patent-literature - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Application of GlcNAcstatin in Diabetes Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcNAcstatin is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The O-GlcNAc modification is a dynamic post-translational modification that serves as a nutrient sensor, particularly for glucose, as its substrate, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway (HBP). Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of diabetes and its complications. This compound, by inhibiting OGA, provides a powerful chemical tool to investigate the functional consequences of increased protein O-GlcNAcylation in the context of diabetes research, including insulin signaling, glucose metabolism, and pancreatic β-cell function.
Mechanism of Action
This compound functions as a competitive inhibitor of OGA, binding to the active site with high affinity. This inhibition leads to an accumulation of O-GlcNAc on a multitude of intracellular proteins. The subsequent increase in O-GlcNAcylation can modulate various cellular processes by interfering with or enhancing other post-translational modifications, most notably phosphorylation. This interplay between O-GlcNAcylation and phosphorylation is central to its effects on insulin signaling and other metabolic pathways.
Data Presentation: Inhibitory Potency of this compound Derivatives
The following table summarizes the inhibitory constants (Ki) of various this compound derivatives against human O-GlcNAcase (hOGA). This data is crucial for selecting the appropriate inhibitor and concentration for in vitro and in cellulo experiments.
| Inhibitor | Ki (nM) vs. hOGA | Reference |
| This compound A | 4.3 | [1] |
| This compound B | 0.4 | [1] |
| This compound C | 4.4 (at pH 7.4), 2.9 (at pH 6.6) | [1][2] |
| This compound D | 0.7 | [1] |
| This compound F | 11.2 (at pH 7.3) | [2] |
| This compound G | 4.1 (at pH 7.3) | [2] |
| This compound H | 2.6 (at pH 7.3) | [2] |
Signaling Pathways
Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAc Cycling
This pathway illustrates how glucose metabolism is linked to protein O-GlcNAcylation and the point of intervention for this compound.
Caption: The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAc cycling.
Insulin Signaling Pathway and O-GlcNAc Interference
This diagram shows the canonical insulin signaling pathway and highlights potential points of interference by increased O-GlcNAcylation resulting from this compound treatment.
Caption: Insulin signaling and potential O-GlcNAc interference.
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation Levels by Western Blot
This protocol describes the treatment of cells with this compound and subsequent analysis of total protein O-GlcNAcylation.
Caption: Western blot workflow for O-GlcNAc detection.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3-L1 adipocytes, HEK293, or pancreatic β-cell lines) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (a dose-response from 1 nM to 100 nM is recommended for initial experiments) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH), or run a parallel gel.
-
Protocol 2: 2-Deoxyglucose (2-DOG) Uptake Assay
This protocol measures the rate of glucose uptake into cells and can be used to assess the effect of this compound on insulin sensitivity. A non-radioactive, fluorescence-based method using 2-NBDG is described here.
Methodology:
-
Cell Culture and Differentiation (for 3T3-L1 adipocytes):
-
Culture 3T3-L1 preadipocytes to confluency.
-
Two days post-confluency, induce differentiation using a cocktail containing dexamethasone, IBMX, and insulin.
-
After 2-3 days, switch to a medium containing only insulin for another 2 days.
-
Maintain the differentiated adipocytes in a standard culture medium for an additional 4-6 days before the assay.
-
-
This compound Treatment and Serum Starvation:
-
Treat the differentiated adipocytes or other cell types with this compound or vehicle for the desired time.
-
Prior to the assay, serum-starve the cells for 2-4 hours in a serum-free medium.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with Krebs-Ringer bicarbonate (KRB) buffer.
-
Pre-incubate the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose uptake.
-
Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 15-30 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRB buffer.
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Normalize the fluorescence signal to the total protein content of each sample.
-
Protocol 3: Analysis of Insulin Signaling Protein Phosphorylation
This protocol is used to determine how this compound-induced O-GlcNAcylation affects the phosphorylation status of key insulin signaling proteins like Akt.
Methodology:
-
Cell Treatment and Stimulation:
-
Treat cells with this compound or vehicle as described in Protocol 1.
-
Serum-starve the cells for 2-4 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and perform western blotting as described in Protocol 1.
-
Use primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-IRS-1 Tyr612).
-
After detecting the phosphorylated protein, strip the membrane and re-probe with an antibody that recognizes the total amount of the protein to assess changes in phosphorylation relative to the total protein level.
-
Concluding Remarks
This compound is an invaluable tool for elucidating the intricate roles of O-GlcNAcylation in diabetes and related metabolic disorders. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding how modulating O-GlcNAc levels can impact cellular signaling and function. Given the complex and sometimes contradictory findings in the literature, careful experimental design and the use of appropriate controls are paramount when investigating the effects of this compound. Further research in this area holds the promise of identifying novel therapeutic targets for the treatment of diabetes and its complications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GlcNAcstatin Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively optimize GlcNAcstatin concentration in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc (O-linked β-N-acetylglucosamine) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound treatment leads to an increase in the overall level of protein O-GlcNAcylation within the cell, a state often referred to as hyper-O-GlcNAcylation.[1] This allows for the study of O-GlcNAc-dependent signaling pathways.[1]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly dependent on the cell type and the duration of the treatment. Generally, concentrations in the low nanomolar to low micromolar range are effective. For example, some studies have shown that concentrations as low as 20 nM can significantly increase O-GlcNAcylation in HEK-293 cells after a 6-hour treatment.[1] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration can vary from a few hours to overnight, depending on the experimental goals. A 6-hour incubation has been shown to be effective in several cell lines.[1][3] For time-course experiments, it is advisable to test several time points (e.g., 2, 6, 12, 24 hours) to determine the optimal duration for observing the desired effect on O-GlcNAcylation and downstream signaling events.
Q4: How can I confirm that this compound is working in my cells?
A4: The most direct way to confirm the activity of this compound is to perform a Western blot analysis on lysates from treated and untreated cells using an antibody that specifically recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody CTD110.6).[1][3] A successful treatment will result in a noticeable increase in the intensity of multiple bands in the treated lanes compared to the control lanes, indicating a global increase in protein O-GlcNAcylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in O-GlcNAcylation observed by Western blot. | 1. Ineffective this compound concentration: The concentration used may be too low for the specific cell line. 2. Short treatment duration: The incubation time may be insufficient to see a significant change. 3. Poor cell permeability: Although GlcNAcstatins are generally cell-permeant, this can vary between cell lines.[1] 4. Improper antibody or Western blot technique: Issues with the primary or secondary antibody, or the blotting procedure itself. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 10 nM to 10 µM) to find the optimal concentration for your cell line. 2. Increase incubation time: Try a longer treatment period (e.g., 12, 24, or 48 hours). 3. Verify compound integrity: Ensure the this compound stock solution is properly stored and has not degraded. 4. Optimize Western blot protocol: Use a validated anti-O-GlcNAc antibody and ensure proper blocking, antibody dilutions, and washing steps. Include a positive control if available. |
| Significant cell death or cytotoxicity observed. | 1. This compound concentration is too high: High concentrations can lead to off-target effects or cellular stress.[4][5] 2. Prolonged treatment: Long exposure times, even at lower concentrations, can be toxic to some cell lines. 3. Cell line sensitivity: Some cell lines are inherently more sensitive to perturbations in O-GlcNAcylation. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Reduce treatment duration: Determine the minimum time required to achieve the desired increase in O-GlcNAcylation. 3. Perform a cell viability assay: Use an MTT, MTS, or trypan blue exclusion assay to quantitatively assess cytotoxicity across a range of concentrations and time points.[6][7] |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes.[8] 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents.[8] 3. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels.[8] | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at a uniform density for each experiment. Ensure cells are in the log growth phase.[9] 2. Ensure proper mixing and pipetting technique: Calibrate pipettes regularly and ensure thorough mixing of stock solutions before dilution. 3. Maintain stable incubator conditions: Regularly monitor and maintain the incubator's temperature and CO2 levels. |
Quantitative Data Summary
The following table summarizes effective this compound concentrations used in various cell lines as reported in the literature. Note that these are starting points, and optimization is recommended for your specific experimental conditions.
| Cell Line | This compound Derivative | Effective Concentration | Treatment Duration | Observed Effect |
| HEK-293 | GlcNAcstatins B–D | As low as 20 nM | 6 hours | Increased cellular O-GlcNAc levels.[1] |
| HEK-293 | This compound G | 1 µM and 10 µM | 1.5 and 6 hours | Measured intracellular inhibitor concentration.[3] |
| HeLa, HT-1080, SH-SY5Y, U-2 OS | This compound C | 20 nM and 5 µM | 6 hours | Concentration-dependent hyper-O-GlcNAcylation.[1] |
| SH-SY5Y, HEK-293 | This compound | Not specified | Not specified | Raised O-GlcNAc levels more efficiently than PUGNAc.[10][11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A typical range to test would be from 10 nM to 10 µM. Include a vehicle-only control (e.g., DMSO or PBS).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) under standard cell culture conditions.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is also recommended to include an OGA inhibitor (like this compound itself or PUGNAc at 50 µM) in the lysis buffer to preserve the O-GlcNAcylation state during sample processing.[12]
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-O-GlcNAc antibody to assess the level of global O-GlcNAcylation. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (Parallel Plate): In a parallel plate, perform a cell viability assay (e.g., MTT or MTS) to assess the cytotoxicity of each this compound concentration.
Protocol 2: Western Blot for O-GlcNAc Detection
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc antibody (e.g., CTD110.6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: O-GlcNAcylation in the Insulin Signaling Pathway.
Caption: Troubleshooting flowchart for this compound assays.
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 12. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GlcNAcstatin Incubation Time Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for GlcNAcstatin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3] It acts as a competitive inhibitor, mimicking the transition state of the enzymatic reaction.[3] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell.[1][4]
Q2: Why is determining the optimal incubation time for this compound crucial?
A2: The optimal incubation time ensures a robust and reproducible increase in protein O-GlcNAcylation, allowing for the accurate assessment of the downstream cellular effects of OGA inhibition. Insufficient incubation may not yield a detectable change, while excessively long incubation could lead to secondary, off-target effects or cellular stress, confounding the experimental results.
Q3: What is the typical concentration range for this compound in cell culture experiments?
A3: this compound is effective at low nanomolar concentrations in various human cell lines.[4] However, the optimal concentration should be determined empirically for each cell line and experimental setup. A good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 100 nM.
Q4: How can I measure the increase in O-GlcNAcylation following this compound treatment?
A4: The most common method is to perform a Western blot analysis of total cell lysates using an antibody that specifically recognizes O-GlcNAc modified proteins.[1][5] This will show a general increase in O-GlcNAcylation across a range of proteins, appearing as a smear or an increase in the intensity of multiple bands on the blot.
Q5: Can I look at the O-GlcNAcylation of a specific protein?
A5: Yes. After treating cells with this compound, you can perform immunoprecipitation to isolate your protein of interest and then use an anti-O-GlcNAc antibody to detect its O-GlcNAcylation status by Western blot.[6][7][8]
Experimental Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a time-course experiment to determine the optimal incubation duration of this compound for increasing total protein O-GlcNAcylation in a specific cell line.
Objective: To identify the incubation time that results in a significant and maximal increase in total O-GlcNAcylation levels as detected by Western blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., 50 µM Thiamet-G or PUGNAc)[9]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Methodology:
-
Cell Seeding: Seed the cells of interest in multiple wells or plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Once cells have reached the desired confluency, treat them with a predetermined optimal concentration of this compound.
-
Include a vehicle-treated control group.
-
Incubate the cells for a range of time points. A suggested time course is: 0 (vehicle control), 1, 2, 4, 8, 12, and 24 hours.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and OGA inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at ~16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the O-GlcNAc signal at each time point.
-
Normalize the O-GlcNAc signal to the corresponding loading control.
-
Plot the normalized O-GlcNAc signal against the incubation time to determine the point of maximal induction.
-
Experimental Workflow for Optimal Incubation Time Determination
Caption: Workflow for determining the optimal this compound incubation time.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No increase in O-GlcNAc signal | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incubation time is too short. | Extend the incubation time points in your time-course experiment. | |
| Inefficient cell lysis. | Ensure your lysis buffer contains SDS to effectively solubilize nuclear and cytoplasmic proteins. Consider sonication to shear DNA and improve protein extraction.[9] | |
| Degradation of O-GlcNAc modification post-lysis. | Always include an OGA inhibitor (e.g., Thiamet-G or PUGNAc) in your lysis buffer.[9] | |
| Poor antibody performance. | Use a well-validated anti-O-GlcNAc antibody. Titrate the antibody concentration and optimize incubation conditions. | |
| High background on Western blot | Insufficient blocking. | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (5% BSA or non-fat milk).[10][11] |
| Primary antibody concentration is too high. | Reduce the concentration of the primary antibody. | |
| Inadequate washing. | Increase the number and duration of washes after antibody incubations.[5] | |
| Inconsistent results between experiments | Variable cell confluency. | Ensure cells are at a consistent confluency at the start of each experiment. |
| Inconsistent incubation times. | Use a precise timer for all incubations. | |
| Variable protein loading. | Carefully perform protein quantification and load equal amounts of protein for each sample. Always verify with a loading control. |
Data Presentation
Table 1: Example Data from a this compound Time-Course Experiment
| Incubation Time (hours) | Normalized O-GlcNAc Signal (Arbitrary Units) | Fold Change (vs. 0h) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 1.5 | 1.5 |
| 2 | 2.8 | 2.8 |
| 4 | 4.2 | 4.2 |
| 8 | 4.5 | 4.5 |
| 12 | 4.3 | 4.3 |
| 24 | 3.9 | 3.9 |
In this example, the optimal incubation time would be between 4 and 8 hours, as this is where the maximal increase in O-GlcNAcylation is observed before it begins to plateau or decrease.
Signaling Pathway Visualization
O-GlcNAc Cycling and the Effect of this compound
Caption: this compound inhibits OGA, leading to hyper-O-GlcNAcylation.
References
- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 3. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.albany.edu [search.library.albany.edu]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
troubleshooting low efficacy of GlcNAcstatin in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of GlcNAcstatin in cellular experiments.
Troubleshooting Guide
This guide addresses specific issues that may lead to the low efficacy of this compound in cell-based assays.
Question: Why am I not observing an increase in O-GlcNAcylation after treating my cells with this compound?
Possible Cause 1: Inactive Compound
-
Solution: this compound is a sensitive chemical compound. Improper storage or handling can lead to its degradation.
-
Compound Storage: Store powdered this compound at -20°C for up to three years. Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use volumes and store at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1]
-
Preparation of Working Solutions: Prepare fresh working solutions in cell culture media for each experiment. The stability of this compound in aqueous media at 37°C for extended periods has not been extensively documented, so it is best to minimize the time between dilution and use.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Solution: Various experimental parameters can influence the effectiveness of this compound.
-
Cell Line Variability: While this compound has been shown to be effective in a range of cell lines, including HEK-293, HeLa, HT-1080, SH-SY5Y, and U-2 OS, at concentrations as low as 20 nM, it's possible that your cell line may be less permeable to the compound or have a higher basal level of OGA activity requiring a higher concentration for effective inhibition.[2] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Confluency: Cell density can impact cellular metabolism and signaling pathways.[3] It is recommended to treat cells at a consistent and optimal confluency (typically 70-85%) to ensure reproducibility.[3] High confluency may lead to contact inhibition and altered cellular physiology, potentially affecting the outcome of the experiment.[3]
-
Treatment Duration: An increase in O-GlcNAcylation can be observed in as little as 6 hours of treatment.[2] If you are not observing a change, consider extending the treatment duration (e.g., 12, 24, or 48 hours).
-
Serum Concentration: While specific data on the effect of serum on this compound efficacy is limited, components in serum can sometimes interact with small molecules. If you suspect this is an issue, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Possible Cause 3: Issues with Detection Method (Western Blot)
-
Solution: A lack of signal in a Western blot for O-GlcNAc may be due to technical issues with the assay itself.
-
Sample Preparation: It is critical to prevent the removal of O-GlcNAc modifications by OGA during cell lysis and sample preparation. Always include an OGA inhibitor, such as 50 µM Thiamet-G or PUGNAc, in your lysis buffer.[4]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein on the gel. For whole-cell extracts, a minimum of 20-30 µg per lane is recommended.[5]
-
Antibody Selection and Dilution: Use a validated anti-O-GlcNAc antibody, such as clone RL2 or CTD110.6.[2][6] The optimal antibody dilution should be determined empirically, but a common starting point is a 1:5000 dilution.[7]
-
Positive Control: Include a positive control in your Western blot to confirm that the detection method is working. This could be a lysate from cells known to have high O-GlcNAc levels or cells treated with a known OGA inhibitor.[5]
-
Blocking Buffer: When probing for glycoproteins, avoid using milk as a blocking agent as it contains glycoproteins that can cause high background. A 5% BSA solution in TBST is a suitable alternative.[6]
-
Question: I am observing unexpected cellular toxicity or off-target effects. What could be the cause?
-
Solution: While this compound is highly selective for OGA over lysosomal hexosaminidases, using excessively high concentrations may lead to off-target effects.[2][8]
-
Concentration Range: Effective concentrations for increasing cellular O-GlcNAcylation are typically in the low nanomolar range (e.g., 20 nM).[2] Some derivatives may require micromolar concentrations for a marked effect.[2] If you are using concentrations significantly higher than this and observing toxicity, it may be due to off-target effects.
-
Synergistic Effects: If you are co-administering this compound with other drugs, consider the possibility of synergistic toxicity. It is advisable to perform a viability assay with this compound alone to establish its baseline cytotoxicity in your cell line.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective competitive inhibitor of O-GlcNAcase (OGA), the enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[2] By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins (hyper-O-GlcNAcylation) within the cell.[2]
How do I prepare a stock solution of this compound? It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. For example, for a compound with a molecular weight of 450.5 g/mol , dissolve 4.505 mg in 1 mL of DMSO. Gently vortex to ensure complete dissolution.
What is the recommended storage for this compound? Powdered this compound should be stored at -20°C.[1] DMSO stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1]
Is this compound cell-permeable? Yes, this compound is a cell-permeant compound.[2]
What is a typical effective concentration of this compound in cell culture? An increase in cellular O-GlcNAcylation can be observed with concentrations as low as 20 nM in various cell lines.[2] However, the optimal concentration should be determined empirically for each cell line and experimental setup.
How can I verify that this compound is working in my cells? The most common method to verify the efficacy of this compound is to perform a Western blot on lysates from treated and untreated cells using an antibody that specifically recognizes O-GlcNAc modified proteins. A successful treatment will result in a noticeable increase in the intensity of multiple bands in the lane corresponding to the this compound-treated sample.
Is this compound selective for OGA? Yes, this compound and its derivatives have been shown to be highly selective for OGA over the structurally related human lysosomal hexosaminidases (HexA/B).[8] For example, some this compound derivatives show up to 160-fold selectivity for hOGA.[2]
Quantitative Data Summary
Table 1: In Vitro Inhibition of Human OGA and HexA/B by this compound Derivatives
| Compound | hOGA Ki (nM) | HexA/B IC50 (nM) | Selectivity (HexA/B IC50 / hOGA Ki) |
| This compound A | 2.5 | 0.55 | 0.22 |
| This compound B | 1.1 | 0.17 | 0.15 |
| This compound C | 4.0 | 640 | 160 |
| This compound D | 0.74 | 3.1 | 4.2 |
| This compound E | 20 | >100,000 | >5000 |
Data adapted from Dorfmueller et al., 2009.[2]
Table 2: Effective Concentrations of this compound C in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration for Increased O-GlcNAcylation |
| HEK-293 | Human Embryonic Kidney | ≥ 20 nM |
| HeLa | Human Cervical Adenocarcinoma | ≥ 20 nM |
| HT-1080 | Human Fibrosarcoma | ≥ 20 nM |
| SH-SY5Y | Human Neuroblastoma | ≥ 20 nM |
| U-2 OS | Human Osteosarcoma | ≥ 20 nM |
Data based on observations from Dorfmueller et al., 2009.[2]
Key Experimental Protocols
Protocol 1: Assessment of Cellular O-GlcNAcylation by Western Blot
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-85% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., a dose-response of 0, 10, 20, 50, 100 nM) for the desired duration (e.g., 6 to 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM Thiamet-G).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-O-GlcNAc antibody (e.g., CTD110.6, 1:5000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.
-
Re-probe the blot with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Immunoprecipitation of an O-GlcNAcylated Protein
This protocol is adapted from a method for immunoprecipitating HCF-1 and can be modified for other target proteins.[6][7][9]
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors and an OGA inhibitor.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against your protein of interest to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting as described in Protocol 1, probing with an anti-O-GlcNAc antibody and an antibody against your protein of interest.
-
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thrivebio.com [thrivebio.com]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.albany.edu [search.library.albany.edu]
Technical Support Center: Addressing GlcNAcstatin Cell Permeability and Experimental Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GlcNAcstatin, a potent O-GlcNAcase (OGA) inhibitor. Our goal is to help you navigate common experimental challenges and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a powerful and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell, a state often referred to as hyper-O-GlcNAcylation.[1] This allows researchers to study the functional roles of this dynamic post-translational modification in various cellular processes.
Q2: Is this compound cell-permeable?
Yes, this compound and its analogs are designed to be cell-permeant, enabling them to effectively cross the cell membrane and inhibit intracellular OGA at nanomolar concentrations.[1]
Q3: How do I prepare and store this compound stock solutions?
For optimal results, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles and maintain stability. Before use, thaw the aliquot completely and bring it to room temperature.
Q4: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. However, studies have shown that this compound can effectively increase cellular O-GlcNAcylation at concentrations in the low nanomolar range.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q5: What are the potential off-target effects of this compound?
While this compound is highly selective for OGA, some earlier analogs have shown cross-reactivity with lysosomal hexosaminidases (HexA/B). However, newer derivatives, such as this compound C, have been engineered to exhibit significantly higher selectivity for OGA.[1] It is crucial to use the appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable increase in global O-GlcNAcylation after this compound treatment. | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the EC50 for your cell line. |
| Insufficient incubation time: The treatment duration may not be long enough to see a significant accumulation of O-GlcNAcylated proteins. | Increase the incubation time. A typical starting point is 6 hours, but this may need to be optimized for your specific experiment.[1] | |
| Poor cell health: Unhealthy or stressed cells may not respond as expected to the inhibitor. | Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment.[3] | |
| Ineffective detection method: The antibody or technique used to detect O-GlcNAcylation may not be sensitive enough. | Use a validated anti-O-GlcNAc antibody, such as CTD110.6. Optimize your Western blotting protocol, including using a sufficient amount of protein lysate and appropriate antibody dilutions.[4] | |
| Observed cytotoxicity or unexpected changes in cell phenotype. | High inhibitor concentration: Excessive concentrations of this compound may lead to off-target effects or cellular stress. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Prolonged OGA inhibition: Long-term, complete inhibition of OGA can lead to developmental defects in some model organisms, suggesting that sustained hyper-O-GlcNAcylation may have adverse effects.[5] | Consider the duration of your experiment. For long-term studies, it may be necessary to use lower concentrations or intermittent treatment schedules. | |
| Off-target effects: The observed phenotype may be due to the inhibition of other enzymes, although this is less likely with highly selective this compound analogs. | Use a structurally distinct OGA inhibitor as a control to confirm that the observed phenotype is due to OGA inhibition. Additionally, consider using genetic approaches like siRNA or shRNA to knockdown OGA as an orthogonal validation method.[4] | |
| High background or non-specific bands in O-GlcNAc Western blot. | Antibody cross-reactivity: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Ensure the use of a high-quality, specific anti-O-GlcNAc antibody. Include a negative control where the primary antibody is omitted. |
| Insufficient washing: Inadequate washing steps can lead to high background. | Increase the number and duration of wash steps after primary and secondary antibody incubations.[6] | |
| Contamination: Contaminants in the protein lysate or reagents can cause non-specific signals. | Use fresh, high-quality reagents and maintain a clean working environment. Include appropriate protease and phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
The following tables summarize the inhibitory potency and cellular efficacy of various this compound analogs.
Table 1: In Vitro Inhibitory Activity of this compound Analogs against Human O-GlcNAcase (hOGA)
| Compound | Ki (nM) |
| This compound A | 4.3 |
| This compound B | 0.4 |
| This compound C | 4.4 |
| This compound D | 0.7 |
Data compiled from Dorfmueller et al., 2009.[1]
Table 2: Cellular Efficacy of this compound Analogs in HEK293 Cells
| Compound | EC50 (nM) |
| This compound C | 20 |
| This compound F | 290 |
| This compound G | 20 |
EC50 values were determined after 6 hours of treatment. Data compiled from a 2010 study.[7]
Experimental Protocols
Protocol: Assessment of Cellular O-GlcNAcylation Levels Following this compound Treatment
This protocol outlines a typical workflow for treating cultured cells with this compound and subsequently analyzing the changes in global O-GlcNAcylation by Western blot.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: O-GlcNAc Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing O-GlcNAcylation.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. researchgate.net [researchgate.net]
impact of GlcNAcstatin hydrophobicity on cellular uptake
Welcome to the technical support center for researchers utilizing GlcNAcstatin and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on the impact of this compound hydrophobicity on cellular uptake and activity.
Frequently Asked Questions (FAQs)
Q1: How does the hydrophobicity of this compound analogs affect their cellular activity?
A1: The hydrophobicity of this compound analogs plays a significant role in their ability to cross the cell membrane and inhibit intracellular O-GlcNAcase (OGA). Generally, increased hydrophobicity can lead to enhanced membrane permeability and, consequently, greater cellular potency. For instance, studies have shown that this compound A, which possesses a less hydrophobic C-2 carboxymethyl substituent, exhibits reduced cellular activity compared to its more hydrophobic counterparts.[1] This suggests that optimizing the hydrophobic character of the N-acyl group is a critical aspect of designing potent, cell-permeant OGA inhibitors.
Q2: Are GlcNAcstatins truly cell-permeant?
A2: Yes, GlcNAcstatins have been demonstrated to be cell-permeant.[1][2] Mass spectrometry-based methods have been successfully used to measure the intracellular concentrations of this compound G in HEK293 cells, providing direct evidence of its ability to cross the cell membrane.[2]
Q3: What is the primary mechanism by which this compound affects cellular signaling?
A3: this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to an increase in the overall levels of protein O-GlcNAcylation within the cell.[1][3][4] This post-translational modification can alter the function, stability, and localization of a wide range of proteins, thereby impacting various signaling pathways, including those involved in nutrient sensing, stress response, and gene expression.[5][6][7]
Q4: Can I use fluorescently labeled this compound to visualize its cellular uptake?
A4: While there are no commercially available fluorescently labeled GlcNAcstatins, it is theoretically possible to synthesize such a probe. This would likely involve conjugating a fluorophore to a position on the this compound molecule that is not critical for its interaction with OGA. Alternatively, metabolic labeling strategies using fluorescently tagged monosaccharides can be employed to visualize changes in global O-GlcNAcylation levels upon this compound treatment, which serves as an indirect measure of its cellular activity.[8][9][10][11]
Troubleshooting Guides
Problem 1: Low or no observable increase in O-GlcNAcylation levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation duration for your specific cell line. Effective concentrations can range from nanomolar to low micromolar, with incubation times typically between 6 to 24 hours.[1][2] |
| Low cellular uptake of the this compound analog. | If using a less hydrophobic analog, consider switching to a more hydrophobic derivative. The chemical structure, particularly the N-acyl substituent, significantly influences membrane permeability.[1] |
| Cell line is resistant or has low OGA expression/activity. | Confirm OGA expression in your cell line via Western blot or qPCR. Consider using a different cell line known to have robust O-GlcNAc cycling. |
| Problems with Western blot detection. | Ensure the primary antibody for O-GlcNAc (e.g., CTD110.6) is validated and used at the recommended concentration. Use a positive control (e.g., cell lysate treated with a known potent OGA inhibitor like Thiamet-G) and a loading control (e.g., β-tubulin or GAPDH) for accurate quantification.[1] |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells or plates to maintain consistent cell numbers at the time of treatment. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of this compound in the cell culture medium. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
The following table summarizes the cellular activity of various this compound analogs, highlighting the impact of their chemical structure on their effective concentrations.
| This compound Analog | N-Acyl Substituent | Key Structural Feature | Reported EC50 in HEK293 cells (6h treatment) | Reference |
| This compound C | Isobutyl | More hydrophobic | ~20 nM | [2] |
| This compound F | Propionyl with thiol | More hydrophobic, designed for covalent inhibition | ~290 nM | [2] |
| This compound G | - | Optimized for selectivity | ~20 nM | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. In this context, it reflects the concentration required to significantly increase cellular O-GlcNAcylation.
Experimental Protocols
Protocol 1: Assessment of Cellular OGA Inhibition by Western Blot
This protocol is adapted from Dorfmueller et al., 2009.[1]
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293, HeLa) in appropriate culture vessels and grow to sub-confluency. b. Prepare stock solutions of this compound analogs in DMSO. c. Treat cells with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO only).
2. Cell Lysis: a. After treatment, wash cells once with ice-cold PBS. b. Harvest cells in a suitable lysis buffer containing protease and phosphatase inhibitors. A typical lysis buffer might contain: 50 mM Tris (pH 7.4), 0.27 M sucrose, 1 mM sodium orthovanadate, 1 mM EDTA, 1 mM EGTA, 10 mM sodium β-glycerophosphate, 50 mM NaF, 1% Triton X-100, 0.1% 2-mercaptoethanol, and protease inhibitors. c. Centrifuge the lysates to pellet cell debris.
3. Protein Quantification and Western Blotting: a. Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay). b. Separate equal amounts of total cellular protein (e.g., 15-30 µg) by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody against O-GlcNAc (e.g., CTD110.6). f. Incubate with a corresponding HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip and re-probe the membrane with an antibody against a loading control (e.g., β-tubulin) to normalize the O-GlcNAc signal.
4. Densitometric Analysis: a. Quantify the band intensities of the O-GlcNAc and loading control signals using image analysis software. b. Normalize the O-GlcNAc signal to the loading control signal for each sample. c. Plot the normalized O-GlcNAc levels against the inhibitor concentration to determine the EC50.
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol is based on the methodology described by Yuzwa et al., 2010 for this compound G.[2]
1. Cell Culture and Treatment: a. Plate a known number of cells (e.g., HEK293) and grow to confluency. b. Treat triplicate wells with the desired concentrations of the this compound analog (e.g., 1 µM and 10 µM) for specific time points (e.g., 1.5 and 6 hours).
2. Cell Harvesting and Lysis: a. After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular inhibitor. b. Lyse the cells in a defined volume of a suitable solvent (e.g., methanol/water mixture). c. Scrape the cells and collect the lysate.
3. Sample Preparation for Mass Spectrometry: a. Add an internal standard (e.g., a stable isotope-labeled version of the this compound analog) to each sample for accurate quantification. b. Process the samples to precipitate proteins and extract the small molecule inhibitor. This may involve centrifugation and collection of the supernatant. c. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.
4. LC-MS/MS Analysis: a. Inject the reconstituted samples into an LC-MS/MS system. b. Develop a chromatographic method to separate the this compound analog from other cellular components. c. Optimize the mass spectrometer settings for the detection and fragmentation of the target analyte and the internal standard (Multiple Reaction Monitoring - MRM mode). d. Generate a standard curve using known concentrations of the this compound analog to quantify the amount in the cell lysates.
5. Data Analysis: a. Calculate the intracellular concentration of the this compound analog by comparing the peak area ratio of the analyte to the internal standard against the standard curve. b. Normalize the intracellular amount to the cell number or total protein content to determine the uptake efficiency.
Visualizations
Caption: Signaling pathway of OGA inhibition by this compound.
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation: An Emerging Protein Modification Regulating the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct One-Step Fluorescent Labeling of O-GlcNAc-Modified Proteins in Live Cells Using Metabolic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
GlcNAcstatin Protocol Refinement: Technical Support Center
Welcome to the technical support center for GlcNAcstatin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving this potent O-GlcNAcase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and cell-permeable inhibitor of the enzyme O-GlcNAcase (OGA).[1] OGA is responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins.[2][3] this compound functions as a competitive inhibitor, binding to the OGA active site with extremely high affinity (in the picomolar to low nanomolar range) by mimicking the transition state of the enzymatic reaction.[4] By inhibiting OGA, this compound treatment leads to a time- and concentration-dependent increase in the overall levels of O-GlcNAcylated proteins (hyper-O-GlcNAcylation) within the cell.[1][4]
Q2: What is O-GlcNAc cycling and why is it important?
O-GlcNAc cycling is the dynamic process of adding and removing O-GlcNAc moieties on serine and threonine residues of intracellular proteins.[3] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[2][5] This modification acts as a nutrient sensor and is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, protein stability, and the stress response.[6][7] Its interplay with protein phosphorylation is a key mechanism for controlling cellular signaling.[2][8] Dysregulation of O-GlcNAc cycling is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[2][6][9]
Q3: What are the advantages of this compound over other OGA inhibitors like PUGNAc?
The primary advantage of this compound is its high selectivity for OGA over other related enzymes, particularly the lysosomal β-hexosaminidases (HexA/B).[1][4] Older, widely used inhibitors like PUGNAc inhibit both OGA and β-hexosaminidases, which can lead to off-target effects and complicate data interpretation.[2][10] For instance, PUGNAc's inhibition of β-hexosaminidases can impact ganglioside levels, which may affect insulin resistance studies.[2] this compound and its derivatives were rationally designed to achieve both high potency (picomolar to nanomolar Ki values) and exquisite selectivity (up to 100,000-fold over HexA/B), making it a more precise tool for studying the specific roles of O-GlcNAcylation.[4]
Q4: Is this compound cell-permeable?
Yes, this compound and its derivatives are designed to be cell-permeant, allowing them to effectively inhibit OGA within intact cells and modulate intracellular O-GlcNAc levels.[1][11] However, the potency of different derivatives in cell-based assays can vary, partly due to differences in membrane permeability related to their hydrophobicity.[1] For example, this compound A, with a less hydrophobic substituent, shows reduced cellular activity compared to other derivatives.[1]
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives against human O-GlcNAcase (hOGA) has been well-characterized. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound Derivatives against hOGA
| Inhibitor | Ki against hOGA | Selectivity vs. β-hexosaminidase | Reference |
| This compound | ~5 pM (bacterial OGA) | ~100,000-fold | [4] |
| This compound C | 4.0 nM | ~160-fold | [2][12] |
| This compound D | 0.74 nM | ~4-fold | [2] |
| Most Potent Derivative | 420 pM | N/A | [1] |
| PUGNAc | ~50 nM | Low | [2] |
Note: Ki values can vary slightly between studies based on assay conditions. Data for the original this compound is often cited for a bacterial OGA homologue, which it inhibits with picomolar affinity.[4]
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | This compound Derivative | Concentration | Incubation Time | Observed Effect | Reference |
| HEK-293 | This compound | 1 µM - 50 µM | 12 h | Increased O-GlcNAcylation | [4] |
| HEK-293 | GlcNAcstatins B-D | As low as 20 nM | 6 h | Increased O-GlcNAcylation | [1] |
| HeLa, HT-1080, SH-SY5Y, U-2 OS | This compound C | 20 nM - 5 µM | 6 h | Dose-dependent hyper-O-GlcNAcylation | [1] |
Visualized Pathways and Workflows
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. O-GlcNAcylation in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 9. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving GlcNAcstatin In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the O-GlcNAcase (OGA) inhibitor, GlcNAcstatin, in in vivo experiments.
FAQs and Troubleshooting Guide
This section addresses common challenges encountered during the in vivo administration of this compound, a potent but polar molecule.
Question 1: My this compound solution is precipitating upon dilution in my aqueous vehicle (e.g., saline, PBS). How can I resolve this?
Answer:
This is a common issue due to the limited aqueous solubility of many small molecule inhibitors that are initially dissolved in a non-aqueous solvent like DMSO.
-
Problem: this compound, like many organic compounds, is often prepared as a concentrated stock in 100% DMSO. When this stock is diluted into an aqueous buffer for in vivo use, the compound's solubility drastically decreases, leading to precipitation.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: While minimizing DMSO is ideal to avoid toxicity, a small percentage in the final injection volume is often necessary. Prepare intermediate dilutions of your this compound stock in DMSO before adding it to the aqueous vehicle. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Solubilizing Agents: Consider including a low percentage of a biocompatible surfactant or cyclodextrin in your vehicle. These can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If the structure of this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.
-
Alternative Vehicles: For compounds with very poor aqueous solubility, consider formulating a suspension or an emulsion. However, this will require careful characterization to ensure consistent dosing.
-
Question 2: I am observing low or inconsistent efficacy of this compound in my animal model. What are the potential causes and solutions?
Answer:
Low in vivo efficacy of this compound is often linked to its challenging physicochemical properties, which lead to poor bioavailability.
-
Problem: this compound is a polar, hydrophilic molecule. Such molecules often have difficulty crossing biological membranes, including the intestinal wall (for oral administration) and the blood-brain barrier (for neurological targets). This leads to low systemic exposure and reduced target engagement.
-
Troubleshooting Steps:
-
Route of Administration: Oral administration of polar molecules is notoriously challenging.[1][2][3][4][5] Consider switching to a parenteral route like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and improve systemic exposure. For central nervous system targets, direct administration (e.g., intracerebroventricular injection) may be necessary to bypass the blood-brain barrier, as has been done with similar OGA inhibitors.[6]
-
Dose-Response Study: It's crucial to perform a dose-response study to determine the effective dose range in your specific model. The required in vivo dose might be significantly higher than the in vitro effective concentration due to poor pharmacokinetics.
-
Pharmacokinetic Analysis: If possible, conduct a basic pharmacokinetic study to measure the concentration of this compound in plasma and the target tissue over time. This will provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) profile and help to optimize the dosing regimen.
-
Consider Newer Alternatives: The field has advanced significantly, and newer generations of OGA inhibitors with improved pharmacokinetic properties are now available.[7][8] Compounds like Thiamet-G and MK-8719 were specifically designed for better cell permeability and brain penetration.[9][10] For many in vivo applications, these may be more suitable alternatives.
-
Question 3: How should I prepare and store my this compound solutions for in vivo use?
Answer:
Proper preparation and storage are critical for maintaining the integrity and efficacy of your compound.
-
Preparation:
-
Always use high-purity, sterile reagents and vehicles.
-
Prepare solutions in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
If using a co-solvent like DMSO, add the DMSO stock solution to the aqueous vehicle slowly while vortexing to facilitate mixing and minimize precipitation.
-
-
Storage:
-
The stability of this compound in aqueous solutions at different temperatures and pH values should be determined if not already known.[11][12] Generally, it is recommended to prepare fresh solutions for each experiment.
-
If short-term storage is necessary, store aliquots at 4°C and protect from light. For longer-term storage, flash-freeze aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Before use, allow the solution to come to room temperature and visually inspect for any signs of precipitation or degradation.
-
Quantitative Data
Due to the focus on developing newer, more brain-penetrant OGA inhibitors, detailed in vivo pharmacokinetic data for this compound is limited in the public domain. However, we can compare the properties of early-generation inhibitors with newer compounds to highlight the advancements in delivery.
| Compound | Type | Key In Vivo Delivery Characteristics | Oral Bioavailability | Reference |
| This compound | Early-generation OGA inhibitor | High polarity, low cell permeability, predicted poor blood-brain barrier penetration. | Not reported, but expected to be very low. | [13][14] |
| Thiamet-G | Second-generation OGA inhibitor | Improved cell permeability and brain penetration compared to earlier inhibitors. | Not explicitly reported for rodents, but demonstrates in vivo efficacy with systemic administration. | [9][15] |
| MK-8719 | Clinical-stage OGA inhibitor | Designed for high CNS exposure and favorable pharmacokinetic profile. | Demonstrates good oral bioavailability in preclinical species. | [7] |
| ASN90 | Clinical-stage OGA inhibitor | Excellent CNS drug and target selectivity profile. | Effective with daily oral dosing in preclinical models. | [7] |
Experimental Protocols
The following are representative protocols for the in vivo administration of an OGA inhibitor, which can be adapted for this compound.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is suitable for systemic administration to assess peripheral or central effects, assuming some level of blood-brain barrier penetration.
-
Preparation of Dosing Solution:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution in a sterile vehicle. A common vehicle is 5% DMSO, 5% Tween 80 in sterile saline.
-
For a final dose of 50 mg/kg in a 25 g mouse with an injection volume of 100 µL:
-
Calculate the required amount of this compound: 50 mg/kg * 0.025 kg = 1.25 mg.
-
Prepare a dosing solution at a concentration of 12.5 mg/mL.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
-
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 27-gauge needle at a 30-45 degree angle and inject the solution.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage in Rats
This protocol is used to assess the oral bioavailability and efficacy of the compound.
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose in water. The use of a suspension is often necessary for oral administration of poorly soluble compounds.
-
Ensure the suspension is homogenous by vortexing before drawing each dose.
-
-
Administration:
-
Gently restrain the rat.
-
Insert a gavage needle attached to a syringe into the esophagus and deliver the suspension directly into the stomach.
-
The volume should not exceed 10 mL/kg body weight.
-
Visualizations
Signaling Pathway: O-GlcNAcylation and Tau Phosphorylation
Experimental Workflow: In Vivo Study of this compound
References
- 1. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 15. storage.imrpress.com [storage.imrpress.com]
Validation & Comparative
GlcNAcstatin vs. PUGNAc: A Comparative Guide to O-GlcNAcase Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the choice of a chemical probe to study the intricate roles of O-GlcNAcase (OGA) is critical. This guide provides an objective comparison of two widely used OGA inhibitors, GlcNAcstatin and PUGNAc, with a focus on their selectivity. The experimental data and methodologies presented herein aim to facilitate an informed decision for designing experiments to investigate the functional consequences of OGA inhibition.
The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a key regulatory mechanism in a multitude of cellular processes, including signal transduction, transcription, and cell cycle control.[1][2] The levels of O-GlcNAcylation are maintained by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][2] Dysregulation of this process has been implicated in various diseases, including diabetes, neurodegeneration, and cancer.[2] Inhibitors of OGA are invaluable tools for elucidating the specific functions of O-GlcNAcylation. However, the utility of an inhibitor is intrinsically linked to its selectivity. A significant challenge in targeting OGA is the potential for cross-inhibition of other structurally related enzymes, particularly the lysosomal β-hexosaminidases (HexA and HexB), which can lead to off-target effects and confound experimental interpretations.[1][3][4]
This guide directly compares this compound, a rationally designed glucoimidazole-based inhibitor, with PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate), a widely used but less selective inhibitor.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative data on the inhibitory activity of this compound and PUGNAc against human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidases (HexA/B).
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity (Fold) |
| This compound | hOGA | 0.4 nM - 4.6 pM (bacterial OGA)[1][5] | - | ~100,000-fold over HexA/B[1] |
| HexA/B | 0.52 µM[1] | - | ||
| PUGNAc | hOGA | ~46-70 nM[3][6] | 46 nM (OGA) | ~1-2-fold for hOGA over HexA/B[3] |
| HexA/B | ~36 nM[3] | 6 nM (β-hexosaminidase), 25 nM (Hex A/B), 35 nM (hOGA) |
Note: Ki and IC50 values can vary depending on the specific assay conditions, enzyme source (human vs. bacterial), and substrate used.
The data clearly demonstrates the superior selectivity of this compound for O-GlcNAcase. With a Ki in the picomolar to low nanomolar range for OGA and a Ki for HexA/B in the micromolar range, this compound exhibits a selectivity of approximately 100,000-fold.[1] In stark contrast, PUGNAc inhibits both OGA and β-hexosaminidases with similar potencies, making it a non-selective inhibitor.[3] This lack of selectivity can lead to off-target effects, as inhibition of lysosomal hexosaminidases can disrupt glycoconjugate processing.[4]
Signaling Pathways and Experimental Design
The choice of inhibitor has significant implications for studying signaling pathways regulated by O-GlcNAcylation. For instance, while PUGNAc has been used to link increased O-GlcNAc levels to insulin resistance, studies using more selective inhibitors like this compound derivatives have not consistently replicated these findings, suggesting that the observed effects of PUGNAc may be due to off-target inhibition.[3][4]
Caption: O-GlcNAc cycling and inhibitor targets.
Experimental Protocols
To assess the selectivity and cellular effects of OGA inhibitors, the following experimental protocols are commonly employed:
In Vitro O-GlcNAcase Inhibition Assay
This assay directly measures the inhibitory potency of a compound against purified OGA.
Methodology:
-
Recombinant human O-GlcNAcase (hOGA) is incubated with varying concentrations of the inhibitor (e.g., this compound or PUGNAc).
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG).[7]
-
OGA cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[7]
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the Ki value, the assay is performed with multiple substrate and inhibitor concentrations, and the data are fitted to the Michaelis-Menten equation for competitive inhibition.
A parallel assay is conducted using purified human lysosomal β-hexosaminidase to determine the inhibitor's potency against this off-target enzyme.
Caption: Workflow for in vitro inhibition assay.
Cellular O-GlcNAcylation Level Assessment
This experiment evaluates the ability of an inhibitor to increase O-GlcNAc levels in living cells.
Methodology:
-
Culture cells of interest (e.g., HEK293, SH-SY5Y) to the desired confluency.[1]
-
Treat the cells with various concentrations of the inhibitor (this compound or PUGNAc) for a specified period (e.g., 18-24 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for O-GlcNAc-modified proteins (e.g., RL2 or CTD110.6).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
The intensity of the bands, representing the level of O-GlcNAcylated proteins, is quantified and compared between treated and untreated cells. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Conclusion
The experimental evidence overwhelmingly supports this compound as a significantly more potent and selective inhibitor of O-GlcNAcase compared to PUGNAc.[1] For researchers aiming to dissect the specific roles of O-GlcNAcylation without the confounding effects of inhibiting lysosomal β-hexosaminidases, this compound and its analogs are the superior chemical tools. The use of PUGNAc should be approached with caution, and its effects should be validated with more selective inhibitors to ensure that the observed phenotypes are indeed a consequence of OGA inhibition. The detailed protocols provided in this guide offer a framework for the rigorous evaluation of OGA inhibitors and their impact on cellular physiology.
References
- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of Global O-GlcNAc Levels in 3T3-L1 Adipocytes by Selective Inhibition of O-GlcNAcase Does Not Induce Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of O-GlcNAcase Inhibitors: GlcNAcstatin vs. Thiamet-G
In the landscape of glycobiology research and drug discovery, particularly in the context of neurodegenerative diseases and cancer, the inhibition of O-GlcNAcase (OGA) has emerged as a promising therapeutic strategy. OGA is the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. By inhibiting OGA, researchers can effectively increase global O-GlcNAcylation levels, allowing for the study of this dynamic post-translational modification and its downstream effects. Among the arsenal of OGA inhibitors, GlcNAcstatin and Thiamet-G are two of the most potent and widely utilized compounds. This guide provides a detailed comparison of their potency, supported by experimental data and methodologies.
Potency: A Quantitative Comparison
The potency of an inhibitor is a critical measure of its effectiveness. For enzymatic inhibitors, this is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a more potent inhibitor. Based on available data, this compound exhibits significantly higher potency against human O-GlcNAcase compared to Thiamet-G.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) |
| This compound | Human O-GlcNAcase | ~4 nM |
| Thiamet-G | Human O-GlcNAcase | ~21 nM[1][2] |
Note: Ki values can vary slightly between studies depending on the specific assay conditions.
The O-GlcNAcylation Signaling Pathway
The dynamic cycling of O-GlcNAc on proteins is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. This process is crucial for a multitude of cellular signaling pathways.[3][4][5][6][7] Inhibitors like this compound and Thiamet-G block the action of OGA, leading to an accumulation of O-GlcNAcylated proteins and subsequent modulation of downstream cellular events.
Experimental Protocols: Determining Inhibitor Potency
The determination of Ki values for OGA inhibitors is typically performed using an in vitro enzymatic assay. A common method involves a fluorogenic substrate that, when cleaved by OGA, releases a fluorescent molecule. The rate of this reaction can be monitored in the presence of varying concentrations of the inhibitor to determine its potency.
Objective: To determine the inhibitory potency (Ki) of this compound and Thiamet-G against recombinant human O-GlcNAcase.
Materials:
-
Recombinant human O-GlcNAcase (OGA)
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound and Thiamet-G stock solutions of known concentration
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of OGA in assay buffer to a final concentration of approximately 1 nM.
-
Prepare a working solution of the fluorogenic substrate in assay buffer to a final concentration of 0.2 mM.
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of this compound and Thiamet-G in assay buffer to create a range of concentrations to be tested.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted inhibitor solutions to their respective wells. Include a control well with no inhibitor.
-
Add the OGA working solution to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
-
Conclusion
Both this compound and Thiamet-G are highly effective inhibitors of O-GlcNAcase and have proven to be invaluable tools for studying the roles of O-GlcNAcylation in health and disease. However, for applications requiring maximal potency, this compound presents a clear advantage with an inhibition constant in the low nanomolar range, approximately five-fold lower than that of Thiamet-G. The choice between these inhibitors may also depend on other factors such as cell permeability, off-target effects, and the specific biological system under investigation. The experimental protocol outlined provides a robust framework for researchers to independently verify and compare the potencies of these and other OGA inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alectos.com [alectos.com]
- 3. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 4. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Increased O-GlcNAcylation with GlcNAcstatin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GlcNAcstatin's performance in increasing cellular O-GlcNAcylation, supported by experimental data and detailed protocols.
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This process is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and stress responses.[1] The levels of O-GlcNAcylation are maintained by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][4][5] Inhibition of OGA is a key strategy to increase global O-GlcNAcylation, and this compound has emerged as a potent and selective tool for this purpose.[6][7][8]
This compound: A Potent and Selective OGA Inhibitor
GlcNAcstatins are a class of potent, cell-permeant OGA inhibitors that effectively increase intracellular O-GlcNAc levels at low nanomolar concentrations in a variety of human cell lines.[6] Kinetic experiments have demonstrated that GlcNAcstatins are among the most potent human OGA inhibitors discovered to date, with Ki values in the sub-nanomolar to nanomolar range.[6] Their mechanism of action is inspired by the substrate-assisted catalytic mechanism of OGA.[9]
A key advantage of GlcNAcstatins is their selectivity for OGA over other hexosaminidases, which can be a confounding factor with less selective inhibitors like PUGNAc.[2][6] For instance, modifications to the N-acetyl group of this compound have been shown to yield up to 160-fold selectivity against human lysosomal hexosaminidases.[6]
Performance Comparison: this compound vs. Other OGA Inhibitors
The selection of an appropriate OGA inhibitor is critical for accurately studying the effects of increased O-GlcNAcylation. Here, we compare this compound with other commonly used OGA inhibitors.
| Inhibitor | Potency (Ki against hOGA) | Selectivity | Notes |
| This compound C | Low nanomolar | High | Cell-permeant and effective at low concentrations.[6] |
| Thiamet-G (TMG) | ~21 nM | High | Widely used, stable, and bioactive OGA inhibitor.[10] |
| PUGNAc | ~50 nM | Low | Potent inhibitor but also inhibits lysosomal β-hexosaminidases, which can complicate interpretation of results.[2] |
| NButGT | Micromolar range | Moderate | Less potent than other inhibitors but shows some selectivity for OGA.[10] |
Experimental Data: Increased O-GlcNAcylation in Cells
Treatment of various cell lines with GlcNAcstatins leads to a significant and dose-dependent increase in global O-GlcNAcylation. This effect is typically observed via Western blotting using an anti-O-GlcNAc antibody.
For example, treatment of HEK-293 cells with different this compound variants (A-E) for 6 hours resulted in a noticeable increase in O-GlcNAc levels.[6] Similar effects have been demonstrated in other cell lines including HeLa, HT-1080, SH-SY5Y, and U-2 OS cells using this compound C.[6]
| Cell Line | This compound Treatment | Duration | Observed Effect |
| HEK-293 | GlcNAcstatins A-E (various concentrations) | 6 hours | Dose-dependent increase in O-GlcNAcylation.[6] |
| HeLa | This compound C (various concentrations) | 6 hours | Increased O-GlcNAcylation.[6] |
| HT-1080 | This compound C (various concentrations) | 6 hours | Increased O-GlcNAcylation.[6] |
| SH-SY5Y | This compound C (various concentrations) | 6 hours | Increased O-GlcNAcylation.[6] |
| U-2 OS | This compound C (various concentrations) | 6 hours | Increased O-GlcNAcylation.[6] |
Experimental Protocols
Protocol 1: Induction of O-GlcNAcylation in Cultured Cells using this compound
This protocol outlines the steps for treating cultured cells with this compound to increase global O-GlcNAcylation levels.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and culture overnight to allow for attachment.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., ranging from low nanomolar to micromolar). Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 6 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., 50 µM PUGNAc or Thiamet-G to prevent de-O-GlcNAcylation during lysis).[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blotting for O-GlcNAc Detection
This protocol describes the detection of O-GlcNAcylated proteins by Western blotting.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc monoclonal antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM-HRP) diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.[12][13]
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Visualizing the Pathway and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the O-GlcNAcylation signaling pathway and the experimental workflow for confirming increased O-GlcNAcylation with this compound.
References
- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase [ouci.dntb.gov.ua]
- 8. Frontiers | O-GlcNAcylation in ischemic diseases [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of GlcNAcstatin and Other OGA Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GlcNAcstatin with other key O-GlcNAcase (OGA) inhibitors, supported by experimental data. This analysis focuses on inhibitory potency, selectivity, and cellular effects to inform inhibitor selection for basic research and therapeutic development.
O-GlcNAcylation is a dynamic post-translational modification crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and stress responses.[1] The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1] Inhibition of OGA has emerged as a promising therapeutic strategy for various diseases, particularly neurodegenerative disorders like Alzheimer's disease, by increasing protein O-GlcNAcylation.[1][2] This guide focuses on a comparative analysis of this compound and other prominent OGA inhibitors, namely Thiamet-G and PUGNAc.
Quantitative Comparison of OGA Inhibitor Performance
The efficacy of an OGA inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) and its selectivity against other related enzymes, such as lysosomal β-hexosaminidases (HexA and HexB). High selectivity is critical to minimize off-target effects. The following table summarizes the key quantitative data for this compound, Thiamet-G, and PUGNAc.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity (OGA vs. HexA/B) | Reference |
| This compound A | hOGA | 4.3 | - | ~1-fold | [3] |
| HexA/B | 0.55 | - | [3] | ||
| This compound B | hOGA | 0.42 | - | ~0.4-fold | [3] |
| HexA/B | 0.17 | - | [3] | ||
| This compound C | hOGA | 4.4 | - | ~164-fold | [3] |
| HexA/B | 550 | - | [3] | ||
| This compound D | hOGA | 0.74 | - | ~4-fold | [3] |
| HexA/B | 2.7 | - | [3] | ||
| This compound G | hOGA | 4.1 | - | >900,000-fold | [4][5] |
| HexA/B | - | ~7,000,000 | [4] | ||
| Thiamet-G | hOGA | 20-21 | - | ~37,000-fold | [6][7] |
| HexA/B | - | - | |||
| PUGNAc (Z-isomer) | OGA | 46 | - | Not selective | [8] |
| β-hexosaminidase | 36 | - | [8] |
hOGA: human O-GlcNAcase; HexA/B: human lysosomal β-hexosaminidases A and B.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the key experimental protocols cited in the comparative data.
OGA Inhibition Assay (In Vitro)
This assay determines the inhibitory potency of a compound against the OGA enzyme.
-
Enzyme and Substrate Preparation: Recombinant human OGA is purified. A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG), is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer at a pH optimal for OGA activity (around pH 7.3). The mixture contains the purified OGA enzyme, the 4MU-NAG substrate, and varying concentrations of the inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement: The enzymatic reaction is stopped, and the fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the fluorescence measurements. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Cellular O-GlcNAcylation Level Measurement
This method assesses the ability of an OGA inhibitor to increase O-GlcNAc levels within cells.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293, PC12) is cultured and treated with varying concentrations of the OGA inhibitor for a specific duration.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting:
-
The protein concentration of the lysates is determined to ensure equal loading.
-
The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2]).
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, followed by a chemiluminescent substrate to visualize the protein bands.
-
-
Quantification: The intensity of the bands corresponding to O-GlcNAcylated proteins is quantified using densitometry. The fold increase in O-GlcNAcylation relative to untreated control cells is calculated.[9]
An alternative, more quantitative high-throughput method is the MesoScale Diagnostics (MSD) sandwich immunoassay, which can provide more precise measurements of total O-GlcNAcylated proteins in cell or tissue lysates.[9]
Signaling Pathways and Experimental Workflows
The inhibition of OGA has been shown to modulate several key signaling pathways implicated in disease. The following diagrams illustrate some of these pathways and a typical experimental workflow for inhibitor analysis.
OGA Inhibition and Tau Phosphorylation
In the context of Alzheimer's disease, a key area of investigation is the interplay between O-GlcNAcylation and the phosphorylation of the tau protein. Increased O-GlcNAcylation through OGA inhibition has been shown to reduce tau hyperphosphorylation, a pathological hallmark of the disease.[1][10]
OGA Inhibition and Neuroinflammation
Recent studies suggest a role for O-GlcNAcylation in modulating neuroinflammatory pathways, such as necroptosis, which is implicated in the neuronal cell death observed in Alzheimer's disease.[2]
Conclusion
The comparative analysis of this compound, Thiamet-G, and PUGNAc highlights the significant advancements in the development of potent and selective OGA inhibitors. While PUGNAc has been a widely used tool, its lack of selectivity is a major drawback. Thiamet-G offers a significant improvement in selectivity and has been instrumental in preclinical studies. The this compound family of inhibitors, particularly this compound G, demonstrates exceptional potency and remarkable selectivity, making them superior tools for dissecting the specific roles of OGA in cellular processes and as promising candidates for further therapeutic development. The choice of inhibitor will ultimately depend on the specific experimental needs, balancing potency, selectivity, and cell permeability. This guide provides a foundational dataset to aid researchers in making informed decisions for their studies on O-GlcNAcylation.
References
- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 2. O-GlcNAcylation ameliorates the pathological manifestations of Alzheimer’s disease by inhibiting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
A Comparative Guide: Unraveling the Effects of GlcNAcstatin and Genetic Knockdown of OGA
For researchers, scientists, and drug development professionals, understanding the nuances of manipulating the O-GlcNAc cycling pathway is critical. This guide provides an objective comparison of two key methodologies for increasing intracellular O-GlcNAcylation: the pharmacological inhibition of O-GlcNAcase (OGA) with GlcNAcstatin and the genetic knockdown of OGA. This comparison is supported by experimental data to aid in the selection of the most appropriate technique for specific research applications.
The dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a myriad of cellular processes. The levels of O-GlcNAcylation are tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Elevating O-GlcNAc levels by targeting OGA has become a key strategy to investigate the functional roles of this modification and as a potential therapeutic avenue for various diseases, including neurodegenerative disorders and cancer.
This guide focuses on two primary methods to achieve this: the use of this compound, a potent and selective OGA inhibitor, and the genetic knockdown of OGA using techniques such as siRNA, shRNA, or CRISPR. Both approaches effectively increase global O-GlcNAcylation, but they differ in their mechanism, duration of action, and potential off-target effects.
Quantitative Comparison of Effects
To facilitate a direct comparison, the following table summarizes the quantitative effects of this compound treatment and OGA knockdown on cellular O-GlcNAcylation levels. It is important to note that the magnitude of the effect can vary depending on the cell type, concentration and duration of treatment for this compound, and the efficiency of the knockdown for genetic approaches.
| Parameter | This compound Treatment | Genetic Knockdown of OGA (siRNA/shRNA) | Reference |
| Global O-GlcNAcylation Increase | Dose-dependent increase; typically 2 to 5-fold increase observed at effective concentrations. | Dependent on knockdown efficiency; can achieve a >70% reduction in OGA expression, leading to a significant >50% increase in O-GlcNAcylation. | [1] |
| Time Course of Action | Rapid onset, with detectable increases in O-GlcNAcylation within hours of treatment. Effects are reversible upon removal of the inhibitor. | Slower onset, typically requiring 24-72 hours for significant protein knockdown and subsequent increase in O-GlcNAcylation. Effects are more sustained. | [2] |
| Specificity | Highly selective for OGA over other hexosaminidases. However, potential for off-target effects at high concentrations cannot be entirely ruled out. | Highly specific to the OGA gene, minimizing off-target protein inhibition. However, RNAi-based methods can have off-target effects on other transcripts. | [3] |
Signaling Pathways and Experimental Workflows
The elevation of O-GlcNAcylation through either this compound or OGA knockdown has been shown to impact several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the general mechanism of action and a common experimental workflow to compare these two methods.
A key signaling pathway modulated by O-GlcNAcylation is the NF-κB pathway. Both pharmacological inhibition and genetic knockdown of OGA have been shown to enhance NF-κB signaling.[4][5] This is thought to occur through the direct O-GlcNAcylation of NF-κB subunits, such as p65, which can affect its transcriptional activity.[4]
Another critical pathway influenced by O-GlcNAcylation is the Akt signaling pathway. The regulation of Akt by O-GlcNAcylation is complex and can be cell-type specific. Some studies suggest that increased O-GlcNAcylation can lead to a decrease in Akt phosphorylation and activity, thereby inhibiting downstream signaling.[6][7]
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key experiments are provided below.
This compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration stock (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-100 nM). Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer for downstream applications such as Western blotting.
siRNA-Mediated Knockdown of OGA
-
siRNA Design and Preparation: Obtain validated siRNA sequences targeting OGA and a non-targeting scramble control. Resuspend the lyophilized siRNAs in RNase-free water to a stock concentration of 20-100 µM.
-
Cell Seeding: Plate cells one day before transfection to ensure they are in the exponential growth phase and reach 30-50% confluency at the time of transfection.
-
Transfection:
-
Dilute the OGA siRNA and scramble control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh culture medium (with or without serum, depending on the manufacturer's protocol).
-
-
Incubation: Incubate the cells for 24-72 hours to allow for OGA mRNA and protein knockdown.
-
Validation and Analysis: Harvest the cells and validate the knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for OGA protein levels). Analyze the effects on global O-GlcNAcylation and other target proteins.
Western Blotting for O-GlcNAc Detection
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor (e.g., 10 µM Thiamet-G or PUGNAc) in the lysis buffer to preserve O-GlcNAc modifications. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6 or RL2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-mouse IgG for RL2) for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and genetic knockdown of OGA are powerful tools for elevating cellular O-GlcNAcylation and dissecting its functional consequences. This compound offers a rapid, reversible, and dose-dependent means of OGA inhibition, making it suitable for acute studies and exploring the immediate effects of increased O-GlcNAcylation. Genetic knockdown, on the other hand, provides a highly specific and sustained reduction in OGA expression, which is ideal for long-term studies and for confirming that the observed phenotypes are a direct result of OGA loss-of-function.
The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the desired temporal control over O-GlcNAcylation levels. For many studies, a combination of both approaches can provide the most robust and compelling evidence. By carefully considering the advantages and limitations of each technique, researchers can effectively probe the intricate roles of O-GlcNAcylation in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Conditional Knock-out Reveals a Requirement for O-Linked N-Acetylglucosaminase (O-GlcNAcase) in Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Regulation of AKT and GSK-3β by O-GlcNAcylation in Various Types of Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of O-GlcNAcase Inhibitors: GlcNAcstatin vs. Thiamet-G In Vivo
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the complex roles of O-GlcNAcase (OGA) in cellular signaling and disease. This guide provides a comprehensive in vivo comparison of two prominent OGA inhibitors, GlcNAcstatin and Thiamet-G, with a focus on their performance and supporting experimental data.
While both this compound and Thiamet-G are potent inhibitors of OGA, the available scientific literature reveals a significant disparity in their in vivo characterization. Thiamet-G has been extensively studied in various animal models, providing a wealth of data on its efficacy, pharmacokinetics, and effects on disease-relevant pathways. In contrast, in vivo data for this compound is sparse, with its characterization being predominantly in vitro and in cell-based assays. This guide will therefore present a detailed overview of the in vivo profile of Thiamet-G and compare it with the known biochemical properties of this compound.
Comparative Analysis of Inhibitor Properties
The following table summarizes the key biochemical and in vivo parameters for this compound and Thiamet-G based on available data.
| Property | This compound | Thiamet-G |
| Mechanism of Action | Competitive inhibitor of O-GlcNAcase (OGA) | Competitive inhibitor of O-GlcNAcase (OGA) |
| In Vitro Potency (Ki) | ~5 pM for a bacterial OGA homologue | 21 nM for human OGA[1][2] |
| Cellular Efficacy | Increases O-GlcNAc levels in various human cell lines at nanomolar concentrations. | Effectively increases O-GlcNAc levels in multiple cell lines. |
| In Vivo Efficacy | Limited publicly available data. | Extensively validated in rodent models of neurodegenerative diseases and other conditions.[3] |
| Brain Penetrance | Not well-documented in publicly available literature. | Orally bioavailable and crosses the blood-brain barrier.[4] |
| Reported In Vivo Effects | Not well-documented in publicly available literature. | Increases brain O-GlcNAc levels, reduces tau phosphorylation at specific sites, and improves cognitive and motor deficits in animal models.[1][5][6][7] |
In Vivo Performance of Thiamet-G: A Detailed Overview
Thiamet-G has emerged as a cornerstone tool for studying the in vivo consequences of OGA inhibition. Its ability to cross the blood-brain barrier and effectively increase O-GlcNAc levels in the central nervous system has made it invaluable for neurodegenerative disease research, particularly in the context of Alzheimer's disease and other tauopathies.
Effects on Tau Phosphorylation
A primary focus of in vivo studies with Thiamet-G has been its impact on the phosphorylation of the microtubule-associated protein tau, a key pathological hallmark in Alzheimer's disease.
-
Site-Specific Reduction in Tau Phosphorylation: Intravenous administration of Thiamet-G in rats has been shown to significantly reduce tau phosphorylation at several disease-relevant sites, including Thr231, Ser396, and Ser422.[1]
-
Dose-Dependent and Time-Dependent Effects: The reduction in tau phosphorylation is dose- and time-dependent, with maximal effects observed a few hours after administration.
-
Complex Regulation: Interestingly, some studies have reported that while Thiamet-G decreases phosphorylation at certain tau epitopes, it can lead to an increase at others, suggesting a complex regulatory mechanism.[6][7]
In Vivo Experimental Protocols with Thiamet-G
The following are examples of experimental protocols that have been successfully used to assess the in vivo effects of Thiamet-G.
Experimental Protocol 1: Intravenous Administration in Rats to Assess Tau Phosphorylation
-
Animal Model: Male Sprague-Dawley rats.
-
Inhibitor Preparation and Administration: Thiamet-G is dissolved in sterile saline. A single intravenous injection is administered via the tail vein.
-
Dosage: Doses can range from 10 mg/kg to 50 mg/kg.
-
Tissue Collection: At various time points post-injection (e.g., 1, 2, 4, 8 hours), animals are euthanized, and brain tissue (cortex and hippocampus) is rapidly dissected and frozen for subsequent analysis.
-
Analysis:
-
Western Blotting: Brain lysates are analyzed by Western blotting to detect changes in global O-GlcNAc levels (using an O-GlcNAc-specific antibody) and phosphorylation of tau at specific sites (using phospho-specific tau antibodies).
-
Immunohistochemistry: Brain sections can be stained with phospho-specific tau antibodies to visualize the anatomical distribution of changes in tau phosphorylation.
-
Experimental Protocol 2: Oral Gavage in Mice for Chronic Studies
-
Animal Model: Transgenic mouse models of tauopathy (e.g., JNPL3 or rTg4510).
-
Inhibitor Preparation and Administration: Thiamet-G is suspended in a suitable vehicle (e.g., 0.5% methylcellulose). The suspension is administered daily via oral gavage.
-
Dosage: Chronic dosing regimens can range from 100 mg/kg/day to 500 mg/kg/day.
-
Duration: Treatment can last for several weeks to months to assess long-term effects on pathology and behavior.
-
Analysis:
-
Behavioral Testing: Cognitive and motor functions are assessed using standardized behavioral tests (e.g., Morris water maze, rotarod).
-
Biochemical Analysis: Brain tissue is analyzed for changes in O-GlcNAc levels, tau phosphorylation, and levels of soluble and insoluble tau aggregates.
-
Histological Analysis: Brain sections are examined for changes in neurofibrillary tangle pathology and neuronal loss.
-
Signaling Pathways and Experimental Workflows
The inhibition of OGA by compounds like this compound and Thiamet-G leads to an increase in the O-GlcNAcylation of numerous intracellular proteins, including the protein tau. This modification can reciprocally regulate phosphorylation, a key signaling mechanism implicated in a multitude of cellular processes and diseases.
Caption: OGA Inhibition and its Effect on Tau Protein.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an OGA inhibitor.
Caption: In Vivo OGA Inhibitor Efficacy Workflow.
Conclusion
References
- 1. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Validating the On-Target Effects of GlcNAcstatin Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GlcNAcstatin's performance against other O-GlcNAcase (OGA) inhibitors, supported by experimental data and detailed mass spectrometry protocols. We delve into the validation of its on-target effects, offering a clear perspective on its utility in studying the dynamic post-translational modification, O-GlcNAcylation.
O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical regulatory mechanism in a myriad of cellular processes.[1] This dynamic modification is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes that control it attractive therapeutic targets.[3][4]
This compound is a potent and selective inhibitor of OGA, leading to a global increase in cellular O-GlcNAcylation.[5] Validating the on-target effects of this compound is crucial for its use as a research tool and for the development of OGA-targeted therapeutics. Mass spectrometry-based proteomics has emerged as a powerful and indispensable technology for the site-specific identification and quantification of O-GlcNAcylation, providing a detailed view of the cellular response to OGA inhibition.[6][7]
This guide will compare this compound with other commonly used OGA inhibitors, present quantitative data on their effects, and provide detailed experimental protocols for their validation using mass spectrometry.
Comparative Analysis of OGA Inhibitors
The efficacy of an OGA inhibitor is determined by its potency, selectivity, and cell permeability. While this compound is a widely used tool compound, several other inhibitors have been developed, each with distinct characteristics. The following table summarizes the key features of this compound and its alternatives.
| Inhibitor | Ki Value | Selectivity over β-hexosaminidases | Cell Permeability | Notes |
| This compound | ~21 nM | High | Good | A potent and selective inhibitor widely used in research.[8] |
| PUGNAc | ~50 nM | Low | Good | A potent OGA inhibitor but lacks selectivity, also inhibiting lysosomal hexosaminidases.[2] |
| Thiamet-G | ~21 nM | High | Excellent | A highly potent and selective OGA inhibitor with excellent brain penetration.[2][8] |
| NButGT | ~100 nM | Moderate | Good | A cell-permeable inhibitor with moderate selectivity.[2] |
Quantitative Proteomic Analysis of OGA Inhibition
Mass spectrometry allows for the global and quantitative assessment of changes in the O-GlcNAcylated proteome upon treatment with OGA inhibitors. A common experimental workflow involves stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT), followed by enrichment of O-GlcNAcylated peptides and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following table presents a summary of hypothetical quantitative proteomics data, illustrating the expected outcome of treating cells with different OGA inhibitors.
| Protein | Function | Fold Change in O-GlcNAcylation (this compound) | Fold Change in O-GlcNAcylation (Thiamet-G) | Fold Change in O-GlcNAcylation (PUGNAc) |
| Tau | Microtubule-associated protein | 5.2 | 5.5 | 4.8 |
| NF-κB | Transcription factor | 3.8 | 4.1 | 3.5 |
| c-Myc | Transcription factor | 2.5 | 2.8 | 2.2 |
| OGT | O-GlcNAc transferase | 1.8 | 2.0 | 1.6 |
| OGA | O-GlcNAcase | 1.2 | 1.3 | 1.1 |
This table represents illustrative data based on known targets and expected inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following section outlines a typical workflow for validating the on-target effects of this compound using mass spectrometry.
Experimental Workflow for O-GlcNAc Proteomics
Caption: A typical workflow for the proteomic analysis of O-GlcNAcylation.
Protocol 1: Cell Culture, Lysis, and Protein Digestion
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound (or other inhibitors) at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a protease inhibitor cocktail and an OGA inhibitor (e.g., PUGNAc or this compound) to prevent de-O-GlcNAcylation during sample preparation.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT), followed by alkylation of the resulting free thiols with iodoacetamide (IAA). Digest the proteins into peptides overnight using sequencing-grade trypsin.
Protocol 2: Chemoenzymatic Labeling and Enrichment of O-GlcNAcylated Peptides
This protocol utilizes the "Click-iT" O-GlcNAc Enzymatic Labeling System or a similar chemoenzymatic strategy.[5][9]
-
Enzymatic Labeling: Use a mutant galactosyltransferase (Gal-T1 Y289L) to transfer an azide-modified galactose (GalNAz) to O-GlcNAc residues on the peptides.
-
Click Chemistry: Covalently attach a biotin-alkyne tag to the azide-modified peptides via a copper-catalyzed click reaction.
-
Affinity Purification: Enrich the biotin-tagged O-GlcNAcylated peptides using streptavidin-coated magnetic beads.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound peptides. Elute the enriched O-GlcNAcylated peptides from the beads.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). Separate the peptides using a reversed-phase liquid chromatography column with a gradient of increasing organic solvent.
-
Data Acquisition: Acquire mass spectra using a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD).[7] ETD is particularly useful for preserving the labile O-GlcNAc modification during fragmentation.[7]
-
Database Searching and Quantification: Search the acquired MS/MS spectra against a protein sequence database to identify the O-GlcNAcylated peptides and their corresponding proteins. Use software such as MaxQuant, Proteome Discoverer, or Byonic for peptide identification and quantification.[10]
Signaling Pathway Modulation by O-GlcNAcylation
The increase in O-GlcNAcylation induced by this compound can have profound effects on various signaling pathways. For instance, the interplay between O-GlcNAcylation and phosphorylation is a well-established regulatory mechanism.[2] Increased O-GlcNAcylation of the protein Tau, for example, has been shown to reduce its hyperphosphorylation, a hallmark of Alzheimer's disease.[11]
Caption: The inhibitory effect of this compound on OGA leads to increased Tau O-GlcNAcylation.
Conclusion
Validating the on-target effects of this compound is paramount for its effective use in research and drug development. Mass spectrometry-based proteomics provides an unparalleled platform for the detailed characterization of OGA inhibition. By employing the quantitative methods and detailed protocols outlined in this guide, researchers can confidently assess the on-target engagement of this compound and other OGA inhibitors, paving the way for a deeper understanding of O-GlcNAcylation in health and disease. The continued development of novel OGA inhibitors and advanced proteomic techniques will undoubtedly accelerate discoveries in this dynamic field.
References
- 1. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 7. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
GlcNAcstatin: A New Era in O-GlcNAcase Inhibition Offering Superior Potency and Selectivity
For Immediate Release
A novel O-GlcNAcase (OGA) inhibitor, GlcNAcstatin, demonstrates significant advantages in potency and selectivity over first-generation inhibitors such as PUGNAc and Thiamet-G. This advancement presents researchers and drug development professionals with a more precise and powerful tool to investigate the myriad of cellular processes regulated by O-GlcNAcylation and to explore its therapeutic potential in various diseases, including neurodegenerative disorders and cancer.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification that rivals phosphorylation in its regulatory scope. The enzyme responsible for removing this sugar moiety is O-GlcNAcase (OGA). Inhibition of OGA leads to an increase in global O-GlcNAcylation, allowing for the elucidation of its role in cellular signaling. However, the utility of early OGA inhibitors has been hampered by off-target effects and lower potency.
Unprecedented Potency and Selectivity
This compound and its derivatives have emerged as exceptionally potent inhibitors of human OGA (hOGA), with inhibitory constants (Ki) in the picomolar to low nanomolar range. This represents a significant improvement over first-generation inhibitors. Furthermore, this compound exhibits remarkable selectivity for OGA over the structurally related lysosomal hexosaminidases (HexA/B), which are often inhibited by less selective compounds, leading to undesirable off-target effects. Modifications to the this compound scaffold have yielded derivatives with over 900,000-fold selectivity for OGA over lysosomal hexosaminidases, a stark contrast to the modest selectivity of earlier inhibitors[1].
Comparative Performance Data
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to first-generation OGA inhibitors.
| Inhibitor | Target Enzyme | IC50 / Ki | Selectivity (OGA vs. Hexosaminidase) | Reference(s) |
| This compound G | human OGA | Ki: 4.1 nM | >900,000-fold | [1] |
| human HexA/B | IC50: ~7 mM | [1] | ||
| Thiamet-G | human OGA | Ki: 20-21 nM | High | [2] |
| human Hexosaminidase | - | - | ||
| PUGNAc | human OGA (hOGA) | IC50: 35 nM | Low | [3] |
| β-hexosaminidase | IC50: 6 nM | [3] | ||
| Hex A/B | IC50: 25 nM | [3] |
Mechanism of Action: Mimicking the Transition State
OGA catalyzes the hydrolysis of O-GlcNAc through a substrate-assisted mechanism that involves an oxazoline intermediate. Both first-generation inhibitors like Thiamet-G and the more advanced this compound are designed as stable mimics of this transition state, leading to their potent inhibition of the enzyme[2]. The superior selectivity of this compound derivatives is achieved by exploiting differences in the active site pockets of OGA and lysosomal hexosaminidases. The N-acyl group of this compound can be extended to occupy a deeper pocket in the OGA active site that is not present in the hexosaminidases, thereby dramatically enhancing selectivity[1].
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate the O-GlcNAc cycling pathway and a typical experimental workflow for evaluating OGA inhibitor efficacy.
Figure 1: The O-GlcNAc Cycling Pathway.
Figure 2: Experimental Workflow for OGA Inhibitor Evaluation.
Experimental Protocols
OGA Inhibition Assay (Fluorogenic)
This protocol outlines the determination of OGA inhibitory activity using a fluorogenic substrate.
Materials:
-
Recombinant human OGA
-
OGA assay buffer (e.g., 50 mM sodium cacodylate, pH 6.4)
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, MUG)
-
OGA inhibitors (this compound, PUGNAc, Thiamet-G) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the OGA inhibitors in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the OGA inhibitor dilution (or vehicle control), and the fluorogenic substrate.
-
Initiate the reaction by adding a pre-determined concentration of recombinant human OGA to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for MUG).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. For Ki determination, perform the assay with varying substrate concentrations.
Western Blot for O-GlcNAc Levels
This protocol describes the detection of total O-GlcNAcylated proteins in cell lysates following treatment with OGA inhibitors.
Materials:
-
Cell culture reagents
-
OGA inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., Thiamet-G or PUGNAc)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of OGA inhibitors for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the O-GlcNAc signal to the loading control.
Conclusion
The development of this compound represents a pivotal advancement in the study of O-GlcNAcylation. Its superior potency and selectivity empower researchers to dissect the roles of this crucial post-translational modification with greater precision and confidence, paving the way for novel therapeutic strategies targeting a wide range of diseases.
References
- 1. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of Intracellular Tau Aggregation Regulated by OGA/OGT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GlcNAcstatin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of GlcNAcstatin, a potent O-GlcNAcase inhibitor, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this document provides a comprehensive disposal procedure based on general best practices for non-acutely hazardous chemical waste. Researchers, scientists, and drug development professionals should always consult the product-specific SDS provided by the supplier and adhere to all institutional and local regulations.
Understanding this compound: Key Chemical Properties
This compound is a selective inhibitor of O-GlcNAcase (OGA), an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] Its utility in research, particularly in studying the roles of O-GlcNAcylation in various cellular processes, necessitates a clear understanding of its handling and disposal.[1][2]
| Property | Data |
| CAS Number | 922163-64-2 |
| Molecular Formula | C20H27N3O4 |
| Molecular Weight | 373.45 g/mol |
| Appearance | Typically a solid powder |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physical Properties of this compound.
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This is a generalized guideline and must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) department and local regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with chemical solids or liquids.
-
Hazardous waste labels.
-
Inert absorbent material (e.g., vermiculite, sand) for liquid waste.
-
Sealable plastic bags for solid waste.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, leak-proof container lined with a plastic bag.
-
Collect liquid waste (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container. For small quantities of aqueous solutions, absorption onto an inert material may be preferred.
-
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) as indicated on the product's SDS.
-
-
Storage:
-
Store hazardous waste in a designated and properly ventilated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure the SAA is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for pickup by your certified hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always prioritize the information provided in the manufacturer's Safety Data Sheet and comply with all applicable federal, state, and local regulations for chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling GlcNAcstatin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GlcNAcstatin, a potent O-GlcNAcase inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on established best practices for handling potent, solid chemical compounds in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles. - Eye Protection: Chemical safety goggles with side shields or a full-face shield.[1] - Hand Protection: Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended.[1] - Body Protection: A fully buttoned lab coat or a disposable gown. |
| Handling Solutions | - Eye Protection: Chemical safety goggles.[1] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1] - Body Protection: Lab coat. |
| General Laboratory Operations | - Eye Protection: Safety glasses with side shields.[2] - Hand Protection: Chemical-resistant gloves. - Body Protection: Lab coat. |
Standard Operating Procedure for Chemical Spills
In the event of a this compound spill, a structured and immediate response is critical to mitigate potential hazards. The following workflow outlines the necessary steps to safely manage a spill.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
First Aid Measures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
